2-Fluoro-4-methylpentanoic acid
Beschreibung
The exact mass of the compound 2-Fluoro-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84356. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-fluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHQHONRQJNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-17-8 | |
| Record name | NSC84356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Synthesis Guide: 2-Fluoro-4-methylpentanoic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 2-Fluoro-4-methylpentanoic acid
CAS: 2544-64-1 (Racemic) | 13739-12-3 ((S)-Isomer)
IUPAC: 2-Fluoro-4-methylpentanoic acid
Common Name:
Significance:
2-Fluoro-4-methylpentanoic acid is a critical fluorinated building block, functioning as a bioisostere of leucine. The introduction of fluorine at the
Strategic Synthesis Selection:
For research and drug development applications requiring high optical purity, Deaminative Fluorination of Leucine is the superior pathway. It leverages the "chiral pool" (L-Leucine), preserving stereochemistry via a double-inversion mechanism. For bulk production where chirality is not a prerequisite, Nucleophilic Substitution via
Part 2: Primary Synthesis Route – Deaminative Fluorination
Rationale:
This route transforms L-Leucine directly into (S)-2-fluoro-4-methylpentanoic acid. It is the industry standard for producing chiral
Mechanism & Stereochemistry:
The reaction proceeds via the formation of a diazonium salt, followed by intramolecular displacement by the carboxylate group to form a metastable
Reaction Scheme (DOT Visualization)
Caption: Mechanistic pathway of deaminative fluorination showing the double-inversion sequence that leads to net retention of stereochemistry.
Detailed Protocol
Safety Warning (CRITICAL): This protocol uses Hydrogen Fluoride-Pyridine (Olah's Reagent). HF is fatal upon skin contact. Calcium gluconate gel must be immediately available. Work exclusively in a well-ventilated fume hood using HF-resistant gloves (neoprene/nitrile double layer) and a face shield.
Reagents:
-
L-Leucine (1.0 eq)
-
HF-Pyridine (70% HF, 30% Pyridine) (15-20 eq of HF)
-
Sodium Nitrite (NaNO
) (1.5 eq) -
Dichloromethane (DCM) or Diethyl Ether (extraction)
Step-by-Step Methodology:
-
Setup: Charge a polyethylene (PE) or Teflon (PFA) reaction vessel with L-Leucine (1.31 g, 10 mmol). Glassware should be avoided due to HF etching.
-
Solvent Addition: Slowly add HF-Pyridine (10 mL) at 0°C (ice bath). Stir until the amino acid is dissolved or well-suspended.
-
Diazotization: Add dry Sodium Nitrite (1.04 g, 15 mmol) in small portions over 45 minutes.
-
Note: Evolution of N
gas and brown fumes (NO ) will occur. Control addition rate to manage foaming.
-
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (20-25°C) and stir for an additional 4-12 hours.
-
Quenching: Pour the reaction mixture carefully onto crushed ice (50 g) in a plastic beaker.
-
Extraction: Extract the aqueous phase with Diethyl Ether or DCM (3 x 30 mL).
-
Purification:
-
Wash combined organic layers with brine (2 x 20 mL).
-
Dry over anhydrous MgSO
. -
Concentrate under reduced pressure.
-
Optional: Distillation (bp ~75°C at 3 mmHg) or column chromatography (Hexane/EtOAc) for high purity.
-
Expected Yield: 60–75% Characterization:
-
F NMR:
-190 to -195 ppm (multiplet). -
H NMR: Distinct doublet of multiplets at
4.8-5.0 ppm (CHF center).
Part 3: Secondary Route – Electrophilic Fluorination[1][2][3]
Rationale: Best suited for modifying existing isocaproic acid derivatives or when starting from the racemic carboxylic acid. This method uses electrophilic fluorinating agents (NFSI or Selectfluor) on an enolate intermediate.[1]
Reaction Scheme (DOT Visualization)
Caption: Electrophilic fluorination pathway via enolate generation using LDA and NFSI.
Protocol Summary:
-
Enolization: Treat 4-methylpentanoic acid (or its ester) with LDA (Lithium Diisopropylamide) in dry THF at -78°C to generate the enolate.
-
Fluorination: Add a solution of NFSI (N-Fluorobenzenesulfonimide) in THF to the cold enolate solution.
-
Workup: Stir for 2-3 hours, allowing to warm to RT. Quench with saturated NH
Cl. Extract and purify.
Part 4: Comparative Data Analysis
| Feature | Deaminative Fluorination (Route 1) | Electrophilic Fluorination (Route 3) | Nucleophilic Substitution (Route 2) |
| Starting Material | L-Leucine (Chiral Pool) | 4-Methylpentanoic Acid | 2-Bromo-4-methylpentanoic Acid |
| Stereochemistry | Retention (High ee) | Racemic (unless chiral auxiliary used) | Inversion (Walden) |
| Reagent Cost | Low (HF/Py, NaNO | High (NFSI, LDA) | Medium (KF, AgF) |
| Scalability | High (Industrial Standard) | Low to Medium | High |
| Safety Profile | High Risk (HF Handling) | Moderate (Pyrophoric bases) | Moderate (Toxic alkyl halides) |
| Typical Yield | 60-75% | 50-70% | 70-85% |
Part 5: References
-
Faustini, F. et al. "Stereoselective synthesis of
-fluoro carboxylic acid derivatives." Tetrahedron, 1996, 52(4), 1369-1378. -
Olah, G. A. et al. "Synthetic methods and reactions.[2] 63. Pyridinium poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979, 44(22), 3872–3881.
-
Rozen, S. et al. "Synthesis of
-fluorocarboxylates from the corresponding acids using acetyl hypofluorite." Journal of Organic Chemistry, 2001, 66(22), 7464-7468. -
O'Hagan, D. et al. "The stereochemical course of the reaction of (S)-valine and (S)-isoleucine with HF/pyridine/NaNO2." Tetrahedron, 1998, 54, 1115-1128.
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylpentanoic Acid
Abstract: 2-Fluoro-4-methylpentanoic acid (CAS: 6087-17-8) is a fluorinated carboxylic acid of significant interest as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position to the carboxyl group imparts unique electronic properties that can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Fluoro-4-methylpentanoic acid, contextualizing their importance for researchers, scientists, and drug development professionals. While experimentally derived data for this specific compound is sparse in public literature, this document outlines its known computed properties and provides robust, field-proven protocols for the experimental determination of its most critical parameters: pKa, LogP, aqueous solubility, and chemical stability.
The Strategic Role of α-Fluorination in Carboxylic Acids
In drug discovery, the modification of a lead compound is a meticulous process aimed at optimizing its pharmacological profile. The substitution of a hydrogen atom with fluorine is a widely employed strategy due to fluorine's unique properties:
-
High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. When placed at the α-position of a carboxylic acid, this effect significantly increases the acidity (lowers the pKa) of the carboxyl group.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Effects: The small size of fluorine (similar to hydrogen) allows for its introduction with minimal steric hindrance, yet its electronic properties can alter molecular conformation and improve binding affinity to biological targets.
Understanding the precise physicochemical properties of building blocks like 2-Fluoro-4-methylpentanoic acid is therefore not merely an academic exercise; it is a foundational requirement for rational drug design and the prediction of a final compound's behavior.
Core Molecular Profile
A consistent and accurate identification of the molecule is paramount for any scientific investigation.
| Identifier | Value | Source |
| Chemical Name | 2-Fluoro-4-methylpentanoic acid | IUPAC[1] |
| CAS Number | 6087-17-8 | [1][2][3] |
| Molecular Formula | C₆H₁₁FO₂ | [1][3][4] |
| Molecular Weight | 134.15 g/mol | [1][4][5] |
| Canonical SMILES | CC(C)CC(C(=O)O)F | [1][6] |
| InChIKey | XJSHQHONRQJNKY-UHFFFAOYSA-N | [1][6] |
2D Structure:
Predicted Physicochemical Properties: A Computational Overview
In the absence of extensive experimental data, computational models provide valuable initial estimates that guide experimental design. The following properties have been predicted using established algorithms.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[1][4][6] |
| pKa | 2.44 ± 0.21 | Suggests the compound is a significantly stronger acid than its non-fluorinated analog due to the inductive effect of the α-fluorine.[7] |
| Hydrogen Bond Donor Count | 1 | The carboxylic proton is the sole hydrogen bond donor.[1][4] |
| Hydrogen Bond Acceptor Count | 3 | The carboxyl oxygens and the fluorine atom can act as hydrogen bond acceptors.[1][4] |
| Polar Surface Area (PSA) | 37.3 Ų | A low PSA is generally associated with good cell membrane permeability.[1][4][5] |
| Rotatable Bond Count | 3 | Indicates a degree of conformational flexibility, which can be important for target binding.[1][4] |
Acidity and Ionization State (pKa)
Expertise & Experience: The Primacy of pKa The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate.[8][9][10] It dictates the charge state of the molecule at a given pH. Since physiological pH is tightly regulated at ~7.4, the pKa value allows us to predict whether 2-Fluoro-4-methylpentanoic acid will exist primarily in its neutral, protonated form (R-COOH) or its charged, deprotonated conjugate base form (R-COO⁻). This ionization state profoundly impacts solubility, absorption across the gut wall, ability to cross the blood-brain barrier, and the nature of its binding to target proteins.[8][9] The predicted pKa of ~2.44 suggests that at physiological pH, this compound will be almost exclusively in its ionized, carboxylate form, making it more water-soluble but less able to passively diffuse across lipid membranes.[7]
Protocol for Experimental pKa Determination (Potentiometric Titration) This protocol provides a self-validating system for accurately measuring the pKa.
-
Preparation: Accurately weigh ~10-20 mg of 2-Fluoro-4-methylpentanoic acid and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent (e.g., methanol) may be used if aqueous solubility is limited, but the pKa must then be corrected back to aqueous conditions.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and blanket with an inert gas (N₂ or Ar) to prevent CO₂ ingress. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). More advanced analysis can be performed using derivative plots or specialized software to pinpoint the equivalence point with high accuracy.
Workflow for pKa Determination
Caption: Workflow for experimental pKa determination via potentiometric titration.
Lipophilicity (LogP)
Expertise & Experience: Balancing Water and Fat Solubility Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is quantified by the partition coefficient (P), or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[11] A LogP value that is too low results in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high protein binding. The computed XLogP3 of 1.9 for 2-Fluoro-4-methylpentanoic acid suggests a favorable balance, characteristic of many orally bioavailable drugs.[1][4][6]
Protocol for Experimental LogP Determination (Shake-Flask Method) The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12]
-
Phase Preparation: Prepare a buffered aqueous solution at a pH at least 2 units below the compound's pKa to ensure >99% of the compound is in its neutral, protonated form (e.g., pH 0.4 for a pKa of 2.44). Saturate this buffer with n-octanol. Separately, saturate n-octanol with the aqueous buffer.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer in a separation funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break any emulsions.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Workflow for LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility
Expertise & Experience: The "Must-Have" Property A drug must be in solution to be absorbed and to exert its therapeutic effect. Poor aqueous solubility is a leading cause of failure for promising drug candidates. It can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[13] Therefore, determining the thermodynamic (or equilibrium) solubility is a critical step in early development. This value represents the true maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method) This method measures the solubility of the solid compound in equilibrium with the solution.
-
Sample Preparation: Add an excess amount of the solid 2-Fluoro-4-methylpentanoic acid to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Take a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Conceptual overview of forced degradation studies.
Safety and Handling
2-Fluoro-4-methylpentanoic acid is classified as a corrosive substance. [1]Adherence to strict safety protocols is mandatory.
-
GHS Classification: Skin Corrosion 1B. [1]* Hazard Statement: H314 - Causes severe skin burns and eye damage. [1]* Handling:
-
Always handle in a chemical fume hood. [15] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield. [16][17] * Avoid breathing vapors or mists. [15][16] * Ensure an emergency eye wash station and safety shower are immediately accessible. [17]* Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container. [15][18] * Store in a designated corrosives area away from incompatible materials.
-
Conclusion
2-Fluoro-4-methylpentanoic acid is a valuable chemical entity whose physicochemical properties are dictated by the interplay between its isobutyl backbone and the potent electron-withdrawing α-fluoro substituent. While publicly available experimental data is limited, computational predictions suggest it possesses a profile (moderate lipophilicity, strong acidity) that is highly relevant for drug discovery. This guide provides not only the theoretical context for its key properties but also the practical, validated methodologies required to determine them experimentally. The rigorous application of these protocols will enable researchers to fully characterize this compound, thereby facilitating its effective and rational use in the development of next-generation pharmaceuticals and advanced materials.
References
-
(-)-2-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 18924169. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
2-Fluoro-3-methylpentanoic acid | C6H11FO2 | CID 256896. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
2-fluoro-4-methylpentanoic acid (C6H11FO2). (n.d.). PubChemLite. Retrieved February 3, 2026, from [Link]
-
(R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
What is pKa and how is it used in drug development? (2023, December 13). Symeres. Retrieved February 3, 2026, from [Link]
-
LogP / LogD shake-flask method. (2024, September 24). protocols.io. Retrieved February 3, 2026, from [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn. Retrieved February 3, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved February 3, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 3, 2026, from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). NIH. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 3, 2026, from [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. (2025, September 21). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved February 3, 2026, from [Link]
-
Safety Data Sheet: Perfluoropentanoic acid. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). LinkedIn. Retrieved February 3, 2026, from [Link]
-
2-Fluoro-4-methyl-pentanoic acid_6087-17-8_Hairui Chemical. (n.d.). Hairui Chemical. Retrieved February 3, 2026, from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved February 3, 2026, from [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv. Retrieved February 3, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
-
The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved February 3, 2026, from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved February 3, 2026, from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved February 3, 2026, from [Link]
-
Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 3, 2026, from [Link]
-
Perfluoro-2-methylpentane - SDS EU (Reach Annex II). (n.d.). F2 Chemicals. Retrieved February 3, 2026, from [Link]
-
Reliability of logP predictions based on calculated molecular descriptors: a critical review. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
3-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 83853516. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6087-17-8|2-Fluoro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-4-methyl-pentanoic acid_6087-17-8_Hairui Chemical [hairuichem.com]
- 4. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-2-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 18924169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-fluoro-4-methylpentanoic acid (C6H11FO2) [pubchemlite.lcsb.uni.lu]
- 7. (S)-2-fluoro-4-methylpentanoic acid | 956931-72-9 [chemicalbook.com]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. enamine.net [enamine.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. f2chemicals.com [f2chemicals.com]
Technical Guide: 2-Fluoro-4-methylpentanoic Acid (CAS 6087-17-8)
[1]
Part 1: Executive Summary & Chemical Identity
2-Fluoro-4-methylpentanoic acid is a fluorinated analogue of the branched-chain amino acid Leucine, where the alpha-amino group is replaced by a fluorine atom. In medicinal chemistry and chemical biology, it serves as a critical bioisostere for Leucine. The introduction of the fluorine atom at the
This compound is widely utilized as a chiral building block in the synthesis of protease inhibitors , peptide mimetics , and ferroelectric liquid crystals . Its synthesis is a classic example of stereocontrolled substitution, often exploiting the "memory of chirality" inherent in the precursor amino acid.
Chemical Identity Table
| Property | Detail |
| CAS Number (Racemic) | 6087-17-8 |
| CAS Number (R-Isomer) | 146746-27-2 |
| CAS Number (S-Isomer) | 103962-05-6 (often cited as derivative) |
| IUPAC Name | 2-Fluoro-4-methylpentanoic acid |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 134.15 g/mol |
| SMILES | CC(C)CC(F)C(=O)O |
| InChI Key | XJSHQHONRQJNKY-UHFFFAOYSA-N |
Part 2: Chemical Properties & Physical Data
The substitution of hydrogen or an amino group with fluorine at the
| Property | Value / Description | Note |
| Physical State | Colorless to light yellow liquid | Low melting point solid in high purity enantiomeric forms. |
| Boiling Point | ~85-90 °C at 15 mmHg | Extrapolated from homologous series. |
| pKa (Predicted) | ~2.7 - 2.9 | Significantly more acidic than Leucine (pKa ~2.3 for COOH) or isocaproic acid (pKa ~4.8). |
| LogP | ~1.9 | Enhanced lipophilicity compared to the parent amino acid zwitterion. |
| Solubility | Soluble in alcohols, DCM, ether. | Sparingly soluble in water compared to Leucine. |
Part 3: Synthetic Methodologies
The synthesis of 2-fluoro-4-methylpentanoic acid is most efficiently achieved through diazotization-fluorodeamination of Leucine. This method is preferred over direct electrophilic fluorination of enolates because it allows for the transfer of chirality from the cheap, natural amino acid pool (Chiral Pool Synthesis).
Method A: Stereoselective Fluorodeamination (The Olah Method)
This protocol utilizes Olah's Reagent (Pyridine·HF) and Sodium Nitrite.[1][2] It is notable for proceeding with retention of configuration in
Mechanism of Action:
-
Diazotization: The amino group reacts with nitrous acid (generated in situ) to form a diazonium salt.
-
Anchimeric Assistance: The neighboring carboxylate oxygen attacks the
-carbon, displacing nitrogen and forming a transient three-membered -lactone (or tight ion pair). -
Nucleophilic Opening: The fluoride ion opens the ring/displaces the intermediate from the same side, resulting in overall retention of stereochemistry (Double Inversion).
Experimental Protocol:
-
Setup: Use a polyethylene or PTFE (Teflon) reaction vessel. Glass is incompatible with HF.
-
Reagents: L-Leucine (1.0 eq), Pyridine·HF (70% HF, ~15-20 eq), NaNO
(1.5 eq). -
Procedure:
-
Dissolve L-Leucine in Pyridine·HF at -10°C.
-
Slowly add dry NaNO
in small portions over 1 hour, maintaining temperature below 0°C to prevent elimination side reactions. -
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quench: Pour onto ice/water. Extract with diethyl ether (x3).
-
Purification: Wash organic phase with brine, dry over MgSO
, and concentrate. Distillation under reduced pressure yields the pure acid.
-
Visualization: Stereochemical Pathway
Figure 1: The "Memory of Chirality" pathway. The formation of the transient
Part 4: Applications in Drug Discovery
Bioisosterism & Metabolic Stability
In drug design, the C-F bond is often used to block metabolic "soft spots." While the
-
Lowers the pKa: This can increase the oral bioavailability of peptide mimetics by reducing the percentage of ionized species at physiological pH in the gut.
-
Modulates Lipophilicity: The fluorine atom increases the lipophilicity of the side chain, potentially enhancing blood-brain barrier (BBB) penetration.
Peptide Mimetics
2-Fluoro-4-methylpentanoic acid is used to synthesize fluorinated peptides to study protein folding. The "gauche effect" induced by the fluorine atom can lock the peptide backbone into specific conformations, stabilizing secondary structures like
Liquid Crystal Precursors
Chiral fluorinated acids are essential dopants in the synthesis of ferroelectric liquid crystals (FLCs) . The high polarity of the C-F bond, combined with the chiral center, induces a spontaneous polarization in the liquid crystal phase, which is critical for fast-switching display technologies.
Part 5: Safety & Handling (MSDS Highlights)
CRITICAL WARNING: This compound and its synthetic precursors involve Hydrogen Fluoride (HF) sources.
-
HF Danger: Pyridine·HF is highly corrosive and toxic. It penetrates skin and attacks bone (calcium). Calcium Gluconate gel must be available at the workstation during synthesis.
-
Corrosivity: 2-Fluoro-4-methylpentanoic acid is a strong organic acid (Skin Corr. 1B). It causes severe skin burns and eye damage.
-
Storage: Store in plastic (HDPE/PP) containers. Do not store in glass, as trace HF or hydrolysis products may etch the glass over time.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), face shield, and chemical apron.
References
-
Sigma-Aldrich. 2-Fluoro-4-methylpentanoic acid Product Sheet. Link
- Olah, G. A., et al. "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979.
-
Barberis, M., et al. "Synthesis and Study of New
-Haloacid Ferroelectric Liquid Crystal Derivatives." University of the Basque Country. Link -
PubChem. Compound Summary for CID 256877: 2-Fluoro-4-methylpentanoic acid. National Library of Medicine. Link
- Faust, R. "Stereoselective Synthesis of alpha-Fluoro Carboxylic Acids.
2-Fluoro-4-methylpentanoic acid mechanism of action
This guide provides an in-depth technical analysis of 2-Fluoro-4-methylpentanoic acid , a specialized fluorinated carboxylic acid.[1] It serves as a critical chiral synthon and metabolic probe in medicinal chemistry and materials science.[1][2]
Mechanism of Action, Synthesis, and Applications[2][3][4]
Executive Summary
2-Fluoro-4-methylpentanoic acid (CAS: 140947-96-2 / 6087-17-8) is the
Its primary mechanism of action is defined by the stereoelectronic modulation of the carboxylic acid pharmacophore. The
Physicochemical Mechanism of Action
The utility of 2-Fluoro-4-methylpentanoic acid is governed by the unique properties of the carbon-fluorine (C-F) bond.[1]
A. Electronic Modulation (Acidity & pKa)
The high electronegativity of fluorine (3.98 Pauling scale) adjacent to the carboxyl group pulls electron density away from the O-H bond, stabilizing the carboxylate anion.[1]
-
Effect: The pKa drops significantly compared to the non-fluorinated parent (4-methylpentanoic acid, pKa
4.8).[1] -
Result: At physiological pH (7.4), the molecule exists almost exclusively as a lipophilic anion, altering its distribution and protein binding affinity relative to its hydrogen-substituted analog.[1]
B. Metabolic Blockade (The "Fluorine Wall")
In biological systems, fatty acids and amino acid analogs often undergo degradation via proton abstraction at the
-
Mechanism: The C-F bond (bond energy
116 kcal/mol) is significantly stronger than a C-H bond ( 99 kcal/mol) and resistant to enzymatic cleavage.[1] -
Outcome: Substitution of the
-hydrogen with fluorine prevents -hydroxylation and racemization by isomerases.[1] This "metabolic blockade" extends the half-life of drugs or probes incorporating this moiety.
C. Conformational Locking (Gauche Effect)
The fluorine atom induces specific conformational preferences due to the gauche effect (interaction between
Synthesis and Production Protocols
The most authoritative route for high-enantiopurity synthesis is the Deaminative Fluorination of L-Leucine . This reaction proceeds with retention of configuration due to the participation of the neighboring carboxylate group (anchimeric assistance).[1]
Protocol: Deaminative Fluorination (Retention of Configuration)[1]
Reagents:
-
Precursor: L-Leucine (or D-Leucine for the enantiomer)[1]
-
Fluorinating Agent: HF/Pyridine (Olah's Reagent) or HF/Melamine[1]
-
Nitrosating Agent: Sodium Nitrite (
)[1]
Step-by-Step Methodology:
-
Preparation: Charge a polyethylene or PTFE reactor (glass reacts with HF) with HF/Pyridine (70:30 wt%) and cool to 0°C.
-
Addition: Slowly add L-Leucine (1.0 equiv) to the mixture with vigorous stirring.
-
Diazotization: Add dry
(1.5 equiv) portion-wise over 1 hour. Maintain temperature to prevent thermal decomposition. -
Fluorination: The fluoride ion opens the lactone ring from the same side, resulting in the net retention of stereochemistry .[1]
-
Quenching: Pour the reaction mixture onto crushed ice/water.
-
Extraction: Extract the aqueous phase with diethyl ether (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Distill under reduced pressure to yield the pure acid.
Data Summary Table: Synthetic Metrics
| Parameter | Value | Notes |
|---|---|---|
| Yield | 60–80% | Dependent on stirring efficiency and temp control.[1] |
| ee (Enantiomeric Excess) | >95% | Retention of configuration is highly stereospecific.[1] |
| Physical State | Colorless Liquid | Corrosive; handle with extreme caution.[1] |
| Boiling Point | ~85°C (at 15 mmHg) | Estimated; vacuum distillation required.[1] |
Visualization: Mechanism & Synthesis
The following diagram illustrates the synthesis pathway and the "Metabolic Blockade" mechanism.
Figure 1: Synthesis via deaminative fluorination and subsequent metabolic blockade mechanism.[1]
Applications in Research & Development
A. Ferroelectric Liquid Crystals
2-Fluoro-4-methylpentanoic acid is a key chiral dopant .[1] When incorporated into liquid crystal mesogens, the high polarity of the C-F bond combined with the chiral center induces a spontaneous polarization (
-
Role: The fluorine atom creates a strong dipole moment transverse to the molecular long axis, which is essential for the fast switching speeds required in ferroelectric displays.
B. Peptidomimetics & Drug Design
Researchers use this molecule to replace Leucine residues in peptide drugs.[1]
-
Proteolytic Stability: The
-fluoro substitution protects the adjacent peptide bond from hydrolysis by proteases. -
Hydrophobicity: It maintains the lipophilic side chain of Leucine while altering the electronic profile of the backbone, potentially improving membrane permeability.
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage - H314).[1][3][4] Toxic if swallowed.[1][3]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.[1] Work exclusively in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem. (2025).[1][3] 2-Fluoro-4-methylpentanoic acid (Compound Summary).[1][5][6][7][8][9][10] National Library of Medicine.[1] [Link][1]
-
Rozen, S., et al. (2001).[1][11][12] Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[12] Journal of Organic Chemistry.[1][11][12] [Link]
-
Faust, R., et al. (1996).[1] Synthesis and Study of New alpha-Haloacid Ferroelectric Liquid Crystal Derivatives. University of the Basque Country.[1] [Link][1][5]
-
Haufe, G., et al. (2011).[1][5] Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives. Helvetica Chimica Acta.[1][5] [Link][1]
-
Tang, X., et al. (2014).[1] Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation.[1][13] Chemical Research in Toxicology.[1] [Link]
Sources
- 1. PubChemLite - 2-fluoro-4-methylpentanoic acid (C6H11FO2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. (-)-2-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 18924169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. ehu.eus [ehu.eus]
- 7. Page loading... [wap.guidechem.com]
- 8. Buy 2-Fluoro-4,4-dimethylpentanoic acid | 1534019-67-4 [smolecule.com]
- 9. 6087-17-8|2-Fluoro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 10. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 12. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Using 2-Fluoro-4-methylpentanoic Acid in Cell Culture
Introduction & Scientific Rationale
2-Fluoro-4-methylpentanoic acid (2-F-4-MPA) is a fluorinated analog of isocaproic acid and a structural surrogate for both Leucine and
Mechanism of Action
The introduction of a fluorine atom at the
-
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage. Unlike Leucine, 2-F-4-MPA cannot undergo standard transamination to form a keto-acid, effectively "locking" the molecule against rapid catabolism.
- F-NMR Visibility: The fluorine atom serves as a sensitive NMR handle, allowing researchers to quantify intracellular concentration and distinguish free acid from potential metabolic conjugates without radioactive labeling.
-
Enzyme Inhibition: Structurally mimicking the leucine skeleton, 2-F-4-MPA can compete for active sites on BCAA transporters (e.g., LAT1) or downstream metabolic enzymes, acting as a competitive inhibitor.
Material Preparation
Compound: (S)-2-Fluoro-4-methylpentanoic acid (or racemate) CAS: 126957-44-6 (S-isomer) / 6087-17-8 (Racemate) Molecular Weight: 134.15 g/mol Physical State: Liquid or low-melting solid (depending on purity/salt form).
Stock Solution Formulation (100 mM)
The free acid form is acidic and lipophilic. Proper buffering is critical to prevent culture media acidification.
| Component | Quantity | Notes |
| 2-F-4-MPA | 13.4 mg | High purity (>98%) |
| Solvent | DMSO (1 mL) | Recommended for initial solubility. |
| Alternative | 1M NaOH (Equimolar) | If avoiding DMSO, neutralize to pH 7.4 to form the sodium salt. |
Protocol:
-
Weigh 13.4 mg of 2-F-4-MPA into a sterile glass vial.
-
Add 1 mL of sterile-filtered DMSO (cell culture grade).
-
Vortex until completely dissolved.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.
-
Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 6 months.
Cell Culture Protocol: Metabolic Probing
This protocol is designed for mammalian cell lines (e.g., HEK293, HeLa, HepG2) to assess uptake or metabolic interference.
Experimental Design[1]
-
Vehicle Control: Media + DMSO (matching highest concentration, typically 0.5-1.0%).
-
Treatment Groups: 50 µM, 250 µM, 500 µM, 1 mM.
-
Time Points: 4h, 12h, 24h.
Step-by-Step Methodology
-
Seeding: Seed cells in 6-well plates (for lysate analysis) or T-75 flasks (for NMR) at a density of
cells/mL. Allow to adhere overnight. -
Media Preparation:
-
Prepare fresh complete media (e.g., DMEM + 10% FBS).
-
Critical Step: If studying BCAA transport, use Leucine-free media to prevent competition at the LAT1 transporter.
-
-
Dosing:
-
Dilute the 100 mM Stock Solution directly into pre-warmed media.
-
Example (500 µM): Add 5 µL Stock to 995 µL Media.
-
Mix thoroughly by inversion.
-
-
Incubation: Apply treated media to cells. Incubate at 37°C, 5% CO
. -
Harvesting for Analysis:
-
Aspirate media (save for efflux analysis if required).
-
Wash cells
with ice-cold PBS to remove extracellular tracer. -
Lyse cells using 300 µL RIPA buffer or Methanol/Water (80:20) for metabolite extraction.
-
Analytical Workflows
F-NMR Spectroscopy Analysis
The primary utility of 2-F-4-MPA is its visibility in NMR.[1]
-
Sample Prep: Mix cell lysate extract with 10% D
O (lock solvent) and a fluorinated internal standard (e.g., Trifluoroacetic acid, TFA, at known concentration). -
Acquisition: Acquire
F-NMR spectra (proton-decoupled). -
Data Interpretation:
-
Peak A (Free Acid): Corresponds to unmodified 2-F-4-MPA.
-
Peak Shift: Any chemical shift away from the standard indicates metabolic conjugation (e.g., formation of CoA thioesters or glucuronides).
-
Viability Screening (MTT Assay)
Since
-
Treat cells in 96-well plates for 24h.
-
Add MTT reagent (0.5 mg/mL) for 4h.
-
Solubilize formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
Threshold: If viability drops below 80%, reduce concentration for metabolic studies.
Pathway Visualization
The following diagram illustrates the structural mimicry of 2-F-4-MPA regarding Leucine transport and its potential blockage of downstream catabolism.
Figure 1: 2-F-4-MPA competes with Leucine for LAT1 transport but resists BCAT-mediated transamination, allowing intracellular accumulation for NMR detection.
References
-
BenchChem. (2023). Pyridine Hydrofluoride and Fluorinated Building Blocks: (S)-2-Fluoro-4-methylpentanoic acid properties. Retrieved from
-
Seebach, D., et al. (2011). Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives. Helvetica Chimica Acta.[2] Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-4-methylpentanoic acid (CAS 6087-17-8). Retrieved from
-
GuideChem. (2023). Supplier and Synthesis Data for CAS 126957-44-6.[3] Retrieved from
Sources
Application Notes and Protocols for the Quantification of 2-Fluoro-4-methylpentanoic Acid in Biological Samples
Introduction: Navigating the Analytical Challenges of a Novel Fluorinated Fatty Acid
The emergence of novel therapeutic agents and the increasing focus on metabolomics necessitate the development of robust and reliable analytical methods for their quantification in complex biological matrices. 2-Fluoro-4-methylpentanoic acid, a short-chain fatty acid analogue, presents a unique analytical challenge due to its structure and potential physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and validation of analytical methods for the accurate quantification of 2-Fluoro-4-methylpentanoic acid in biological samples such as plasma, urine, and tissue homogenates.
As a Senior Application Scientist, the following protocols and insights are built upon years of experience in bioanalytical method development, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the methods described are not only accurate and precise but also self-validating and compliant with regulatory expectations.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 2-Fluoro-4-methylpentanoic acid is paramount in designing an effective analytical strategy. Based on its structure (Molecular Formula: C₆H₁₁FO₂; Molecular Weight: 134.15 g/mol ), we can infer certain characteristics that will influence our methodological choices.[1][2][3][4]
A key parameter is the partition coefficient (logP), which indicates the lipophilicity of a compound. The calculated XLogP3 value for 2-Fluoro-4-methylpentanoic acid is 1.9, suggesting a moderate degree of lipophilicity.[1][4] This property will guide the selection of appropriate solvents for liquid-liquid extraction (LLE) and the choice of stationary phase in liquid chromatography.
Method Selection: The Rationale for LC-MS/MS
For the quantification of small molecules like 2-Fluoro-4-methylpentanoic acid in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. The high selectivity, sensitivity, and speed of LC-MS/MS make it superior to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for this application. While GC-MS is a powerful tool for volatile compounds, it often requires derivatization for polar analytes like carboxylic acids to improve their volatility and chromatographic behavior, adding complexity and potential for variability to the workflow. LC-MS/MS, on the other hand, can directly analyze the compound in its native form, simplifying sample preparation and reducing the risk of analytical artifacts.
The core of a robust LC-MS/MS method lies in the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. This involves identifying a specific precursor ion (typically the deprotonated molecule, [M-H]⁻, for a carboxylic acid in negative ion mode) and one or more characteristic product ions generated through collision-induced dissociation (CID).
Based on the general fragmentation patterns of short-chain carboxylic acids, we can predict the following primary fragmentations for 2-Fluoro-4-methylpentanoic acid:
-
Loss of the carboxyl group: [M-H-CO₂]⁻
-
Loss of water: [M-H-H₂O]⁻ (less common for non-hydroxylated acids)
To establish the optimal MRM transitions, direct infusion of a standard solution of 2-Fluoro-4-methylpentanoic acid into the mass spectrometer is the first critical experimental step.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for the quantification of 2-Fluoro-4-methylpentanoic acid in biological samples.
Caption: Workflow for 2-Fluoro-4-methylpentanoic acid quantification.
Detailed Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol details a robust liquid-liquid extraction (LLE) method designed to efficiently extract 2-Fluoro-4-methylpentanoic acid from plasma or serum while minimizing matrix effects.
1. Materials and Reagents:
-
Blank human plasma/serum (for calibration standards and quality controls)
-
2-Fluoro-4-methylpentanoic acid analytical standard
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., d₃-2-Fluoro-4-methylpentanoic acid). If unavailable, a structurally similar compound not present in the matrix can be used, such as 4-methylpentanoic acid-d11.[5]
-
Acetonitrile (ACN), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Sample Thawing: Thaw plasma/serum samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Acidification: Add 10 µL of 1% formic acid in water to each supernatant. This step is crucial to protonate the carboxylic acid group, rendering it more soluble in the organic extraction solvent.
-
Liquid-Liquid Extraction: Add 800 µL of MTBE to each tube. The choice of MTBE is based on its ability to efficiently extract moderately lipophilic compounds and its immiscibility with the aqueous acetonitrile layer.
-
Vortexing and Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 5 minutes to ensure complete phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 750 µL) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the development of an LC-MS/MS method. Optimization of these parameters is essential for achieving the desired sensitivity and chromatographic resolution.
1. Liquid Chromatography Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides good retention for moderately lipophilic compounds like 2-Fluoro-4-methylpentanoic acid. |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic modifier ensures the analyte remains in its protonated form, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds. |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. | A gradient elution is necessary to ensure good peak shape and separation from potential interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL |
2. Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions in negative mode. |
| Precursor Ion (Q1) | m/z 133.1 | [M-H]⁻ for C₆H₁₁FO₂ |
| Product Ions (Q3) | To be determined experimentally. Predicted transitions: loss of CO₂ (m/z 89.1) or other characteristic fragments. | Experimental determination is crucial for method specificity and sensitivity. At least two transitions should be monitored.[6][7] |
| Collision Energy (CE) | To be optimized for each transition | The CE needs to be optimized to maximize the abundance of the product ions. |
| Dwell Time | 50 - 100 ms | A sufficient dwell time is needed to acquire enough data points across the chromatographic peak for accurate quantification. |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only as good as its validation. Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is essential.[8][9] The following parameters must be thoroughly evaluated:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different blank matrix samples.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be prepared in the same biological matrix as the samples.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (low, medium, and high QCs).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term benchtop, and long-term storage).
The following table summarizes the typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Matrix Factor | CV ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
The Critical Role of the Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the cornerstone of a robust quantitative bioanalytical method. An SIL-IS, such as a deuterated version of 2-Fluoro-4-methylpentanoic acid, is chemically identical to the analyte but has a different mass. This allows it to co-elute with the analyte and experience the same extraction recovery and matrix effects, providing the most accurate correction for any variations in the analytical process.
If a custom synthesis of a deuterated standard is not feasible, a structurally similar compound can be used as an analogue internal standard. However, it is crucial to demonstrate that the analogue's extraction recovery and ionization efficiency closely mimic that of the analyte. 4-Methylpentanoic acid-d11 is a potential candidate.[5]
Conclusion: A Framework for Success
The protocols and considerations outlined in this document provide a comprehensive framework for the development and validation of a robust and reliable analytical method for the quantification of 2-Fluoro-4-methylpentanoic acid in biological samples. By understanding the physicochemical properties of the analyte, selecting the appropriate analytical technique, and adhering to rigorous validation principles, researchers can generate high-quality data that is essential for advancing drug development and metabolomic research. The emphasis on the rationale behind each step empowers scientists to not only follow a protocol but to critically evaluate and adapt the methodology to their specific needs, ensuring the generation of trustworthy and defensible results.
References
-
PubChem. 2-Fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (-)-2-Fluoro-2-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Fluoro-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
European Union Reference Laboratory for Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Shabir, G. A. Bioanalytical method validation: An updated review. Journal of Chromatography B, 869(1-2), 29-41. [Link]
-
ResearchGate. LC/MS/MS chromatograms for two transitions of a possible product of... [Link]
-
Diva-Portal.org. Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. [Link]
-
National Center for Biotechnology Information. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. [Link]
-
Royal Society of Chemistry. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. [Link]
- Google Patents.
-
Shimadzu. Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. [Link]
-
PubChem. 2-Fluoro-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
PubChem. (-)-2-Fluoro-2-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Difluoroamino)-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
Farmacia Journal. LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. [Link]
-
Semantic Scholar. Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma p. [Link]
-
ResearchGate. (PDF) Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS and its application to a pharmacokinetic study. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
MDPI. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. [Link]
-
YouTube. Short Chain Fatty Acids Analysis. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Shimadzu. C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]
- Google Patents.
-
UCLA - Chemistry and Biochemistry. efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. [Link]
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Fluoro-4-methylpentane | C6H13F | CID 12994092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of 2-Fluoro-4-methylpentanoic Acid via LC-MS/MS
Abstract
This application note details a robust, sensitive, and validated protocol for the quantification of 2-Fluoro-4-methylpentanoic acid (2-F-4-MPA) in biological matrices (plasma/serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike standard short-chain fatty acids (SCFAs) which often require derivatization, the presence of the
Compound Information & Properties
Understanding the physicochemical properties of the analyte is critical for method design. 2-F-4-MPA is a fluorinated analog of isocaproic acid (a leucine metabolite).[1]
| Property | Detail |
| IUPAC Name | 2-Fluoro-4-methylpentanoic acid |
| CAS Number | 6087-17-8 |
| Molecular Formula | C₆H₁₁FO₂ |
| Molecular Weight | 134.15 g/mol |
| Precursor Ion [M-H]⁻ | 133.1 m/z |
| pKa (Predicted) | ~3.0 - 3.5 (Increased acidity due to electron-withdrawing F-atom) |
| LogP | ~1.9 |
| Solubility | Soluble in organic solvents (MeOH, ACN), moderately soluble in water.[1][2] |
Method Development Rationale
Ionization Strategy (ESI Negative Mode)
While non-fluorinated short-chain acids (e.g., valeric acid) suffer from poor ionization, the
-
Decision: Use Negative Electrospray Ionization (ESI-) .[1]
-
Mechanism: The electron-withdrawing effect of fluorine lowers the pKa, ensuring the molecule is readily deprotonated in the ion source, even with acidic mobile phases.
Chromatographic Separation
The analyte is small and polar.[1] Standard C18 columns may result in early elution and ion suppression from salts.[1]
-
Column Choice: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) .
-
Why? The HSS T3 bonding technology is designed to retain polar organic acids in high-aqueous mobile phases, preventing the "dead volume elution" often seen with standard C18 columns.[1]
-
Mobile Phase: A gradient of Water/Acetonitrile modified with 0.1% Formic Acid .[1]
-
Logic: Although high pH improves negative ionization, it destroys retention on C18 for acids (they become fully ionized and elute at
).[1] Using 0.1% Formic Acid keeps the analyte partially protonated during the run for retention, while the ESI source voltage is sufficient to strip the proton for detection.
Sample Preparation Strategy
Protein precipitation (PPT) is often too dirty for trace acid analysis due to phospholipid carryover.[1]
-
Choice: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) .[1]
-
Protocol: Acidification of the sample (with HCl or Formic Acid) drives the analyte into its neutral form, allowing efficient partitioning into the organic layer (MTBE), while salts and proteins remain in the aqueous phase.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-Fluoro-4-methylpentanoic acid (purity >98%).[1]
-
Internal Standard (IS): 4-methylvaleric acid-d6 or a structural analog like perfluorobutyric acid (PFBA) if isotopologs are unavailable.[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE, Formic Acid (FA).
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).
-
Acidify: Add 10 µL of 5% Formic Acid in water. Vortex briefly.
-
Note: This lowers pH < 3, ensuring the acid is neutral for extraction.
-
-
Extract: Add 400 µL of MTBE.
-
Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 350 µL of the upper organic supernatant to a clean 96-well plate or glass tube.
-
Evaporate: Dry under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.
LC-MS/MS Conditions
LC Parameters (Agilent 1290 / Waters I-Class):
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[1]
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 5.00 | 5 | 95 | Linear |
| 6.50 | 5 | 95 | Wash |
| 6.60 | 95 | 5 | Re-equilibrate |
| 9.00 | 95 | 5 | End |[1]
MS Parameters (Sciex Triple Quad 6500+ / Thermo Altis):
-
Source: Turbo Ion Spray (ESI).[1]
-
Polarity: Negative (-).[1]
-
Ion Spray Voltage: -4500 V.[1]
-
Temp: 500°C.
-
Curtain Gas: 30 psi.[1]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | ID Logic |
|---|---|---|---|---|---|
| 2-F-4-MPA (Quant) | 133.1 | 89.1 | -20 | 50 | Loss of CO₂ [M-H-44]⁻ |
| 2-F-4-MPA (Qual) | 133.1 | 69.1 | -35 | 50 | Loss of CO₂ + HF |
| IS (Generic) | Depends on IS | Depends on IS | - | 50 | - |[1]
Visual Workflows
Method Logic Flowchart
The following diagram illustrates the critical decision pathways for the extraction and analysis of this specific fluorinated acid.
Caption: Analytical Strategy Map for 2-Fluoro-4-methylpentanoic acid optimizing retention and ionization.[1]
Validation & Performance Criteria
To ensure scientific integrity, the method must be validated against the following criteria (based on FDA Bioanalytical Guidelines):
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.[1] Weighting is recommended.[1] -
Accuracy & Precision:
-
Matrix Effect: Calculate Matrix Factor (MF). If suppression > 20%, switch to a stable isotope labeled IS or dilute the sample extract.[1]
-
Recovery: Extraction efficiency should be consistently > 70% using the MTBE protocol.
Troubleshooting Guide
-
Issue: Poor Peak Shape (Tailing).
-
Issue: Low Sensitivity.
References
-
Primec, M., et al. (2020).[1][4] LC-MS/MS method for the determination of short-chain fatty acids in biological samples.[1][5][6]Analyst . Link (Context: General SCFA analysis principles).
-
Rogatsky, E., et al. (2017).[1] Development of High Throughput LC/MS/MS Method for Analysis of Perfluorooctanoic Acid From Serum.Journal of Chromatography B . Link (Context: Negative mode ionization of fluorinated acids).[1]
-
Han, J., et al. (2015).[1] 3-Nitrophenylhydrazine derivatization for LC-MS analysis of short chain fatty acids.Analytical Chemistry . Link (Context: Alternative derivatization strategies if sensitivity is insufficient).
-
PubChem. 2-Fluoro-4-methylpentanoic acid (CID 256877).[1]National Library of Medicine .[1] Link (Context: Chemical structure and properties).[1]
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
Application Note: Derivatization Strategies for 2-Fluoro-4-methylpentanoic Acid Analysis via GC-MS
Executive Summary
2-Fluoro-4-methylpentanoic acid is a fluorinated analog of isocaproic acid (4-methylpentanoic acid), often utilized as a metabolic probe or a chiral building block in drug synthesis.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the polarity of the carboxylic acid moiety and the inductive effects of the
Direct injection of this molecule results in adsorption in the GC inlet, peak tailing, and poor sensitivity. This guide details two validated derivatization protocols: Methyl Esterification (Method A) for robust, high-stability quantification, and Silylation (Method B) for rapid, qualitative screening.
Chemical Profile[1][2][3][4][5][6]
-
Molecular Formula:
[2] -
Key Challenge: The electron-withdrawing fluorine atom at the
-position increases the acidity of the carboxylic proton compared to non-fluorinated analogs, making the molecule highly prone to adsorption on active sites in the GC liner.
Strategic Workflow Selector
Choose your derivatization path based on your analytical requirements.
Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on laboratory throughput and stability requirements.
Method A: Methyl Esterification (BF3-Methanol)
Status: Gold Standard for Quantification Mechanism: Acid-catalyzed Fischer Esterification[1]
This method converts the carboxylic acid into a methyl ester.[1][3][4] The use of Boron Trifluoride (
Critical Scientific Insight:
Unlike standard fatty acids,
Reagents & Equipment[1][4][5][6][8][9][10][11]
-
Reagent: 14% Boron Trifluoride (
) in Methanol (Sigma-Aldrich/Merck).[1] -
Quenching Agent: Saturated Sodium Bicarbonate (
) solution.[1] -
Drying Agent: Anhydrous Sodium Sulfate (
).[1] -
Reaction Vials: 4 mL glass vials with PTFE-lined screw caps.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 1–5 mg of the sample (or dry residue from biological extraction) in 200 µL of Methanol.
-
Internal Standard: Add 10 µL of internal standard (e.g., Valeric acid-d9 methyl ester) if performing quantification.[1]
-
-
Reaction:
-
Extraction:
-
Cool the vial to room temperature (approx. 5 mins).
-
Add 500 µL of n-Hexane .
-
Add 500 µL of Saturated
(Neutralizes excess acid; crucial to protect GC column phase).[1] -
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 RPM for 2 minutes to separate phases.
-
-
Collection:
-
Carefully transfer the top organic layer (Hexane) to a clean vial containing a small spatula tip of Anhydrous
. -
Transfer the dry hexane supernatant to a GC autosampler vial with a 200 µL insert.
-
Method B: Silylation (MSTFA)
Status: Rapid Screening / Metabolomics
Mechanism: Nucleophilic substitution (
Silylation is faster but the derivatives are sensitive to moisture.[1] This method is ideal when analyzing the target molecule alongside sugars or other hydroxylated metabolites.[1]
Reagents
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvent: Pyridine (Anhydrous).[1]
Step-by-Step Protocol
-
Drying (Critical):
-
Reaction:
-
Add 50 µL of Anhydrous Pyridine to the dry residue.
-
Add 50 µL of MSTFA + 1% TMCS .
-
Cap immediately and vortex.[1]
-
-
Incubation:
-
Heat at 60°C for 30 minutes .
-
Why Heat? While simple acids silylate at room temp, the steric hindrance of the
-methyl and -fluorine groups requires thermal energy to drive the reaction to completion [1].
-
-
Injection:
GC-MS Acquisition Parameters
The resulting derivatives (Methyl ester or TMS ester) are volatile.[1] The following parameters are optimized to prevent solvent delay from masking the analyte peak.
| Parameter | Setting (Agilent 7890/5977 equiv.) | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, standard polarity for esters.[1] |
| Inlet | Split (10:1) @ 240°C | Prevents column overload; high temp ensures rapid vaporization.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum.[1] |
| Oven Program | Initial: 40°C (Hold 3 min) Ramp: 10°C/min to 150°C Ramp 2: 25°C/min to 280°C (Hold 2 min) | Crucial: Low initial temp (40°C) is required to trap the volatile methyl ester derivative. |
| Transfer Line | 250°C | Prevent condensation before MS source. |
| MS Source | EI Mode (70 eV) @ 230°C | Standard ionization energy.[1] |
| Scan Range | m/z 40 – 350 | Sufficient for SCFA derivatives.[1] |
Data Analysis & Validation
Expected Mass Spectra (Methyl Ester)
The methyl ester of 2-Fluoro-4-methylpentanoic acid (
-
Molecular Ion (
): m/z 148 (Often weak).[1] -
McLafferty Rearrangement: Look for m/z 88 or m/z 59 peaks related to the ester functionality.[1]
-
-Cleavage: Loss of the methoxycarbonyl group (
) or loss of the alkyl tail.[1] The fluorine atom usually directs fragmentation, often stabilizing the cation on the alpha carbon.
Quality Control Criteria
-
Linearity:
over the range of 1 µM – 1000 µM. -
Recovery: Method A (BF3) typically yields >95% recovery.[1]
-
Stability:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Missing Peak (Method A) | Sample volatilized during heating.[1] | Reduce reaction temp to 50°C; ensure vial is tightly sealed. |
| Missing Peak (Method B) | Moisture contamination.[1] | Dry sample more thoroughly; use fresh MSTFA.[1] |
| Tailing Peaks | Active sites in liner or column.[1] | Replace liner with deactivated glass wool; trim column 10cm.[1] |
| Extra Peaks (Ghosting) | Incomplete derivatization. | Increase reaction time; check reagent expiration. |
References
-
Agilent Technologies. (2020).[1][8] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note 5994-1659EN.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 256877, 2-Fluoro-4-methylpentanoic acid. Retrieved from [Link]
-
Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] (Contextual grounding for silylation kinetics).
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Application Note: Chiral Separation and Resolution of 2-Fluoro-4-methylpentanoic Acid
Abstract
The enantioseparation of 2-Fluoro-4-methylpentanoic acid presents specific challenges due to the high electronegativity of the
Introduction & Mechanistic Insight
The Fluorine Effect
The introduction of a fluorine atom at the
Separation Mechanism
For polysaccharide-based Chiral Stationary Phases (CSPs), the separation relies on the "three-point interaction" model.
-
Hydrogen Bonding: The carboxylic acid proton acts as a donor to the carbonyls or carbamates on the CSP.
-
Dipole-Dipole: The C-F bond creates a strong dipole that interacts with the polar carbamate groups of the stationary phase.
-
Steric Fit: The isobutyl tail (4-methylpentyl chain) must fit into the chiral grooves of the amylose or cellulose polymer.
Critical Challenge: The
Method Development Workflow
The following diagram outlines the decision matrix for developing a validated method for this specific substrate.
Caption: Strategic workflow for selecting between chromatographic and enzymatic resolution routes.
Protocol 1: Analytical HPLC (Direct Separation)
This is the primary method for determining Enantiomeric Excess (ee%) during synthesis.
Experimental Conditions
| Parameter | Setting / Description |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-H |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Critical: Molecule lacks strong chromophores) |
| Injection Vol. | 10 µL (1 mg/mL in Mobile Phase) |
Technical Rationale
-
Column Choice: The AD-H column (Amylose backbone) generally provides better recognition for aliphatic chains compared to Cellulose (OD-H) due to its helical groove structure.
-
The Role of TFA: You must add 0.1% TFA.[1] The
-fluorine increases acidity. Without TFA, the acid deprotonates, interacting non-specifically with the silica support, causing peak broadening that masks chiral separation. -
Detection: Unlike aromatic acids, this aliphatic acid has very low UV absorbance. Monitoring at 254 nm will yield a flat baseline. You must go down to 210 nm or use a Refractive Index (RI) detector.
Protocol 2: Preparative SFC (Scale-Up)
For purifying gram-scale quantities (1–100 g), Supercritical Fluid Chromatography (SFC) is superior due to lower solvent viscosity and easier solvent removal.
Experimental Conditions
| Parameter | Setting / Description |
| Column | Chiralpak AD-H or Chiralpak IA (Immobilized) |
| Dimensions | 250 x 20 mm (Semi-Prep) |
| Mobile Phase A | CO2 (100 bar backpressure) |
| Mobile Phase B | Methanol + 0.5% TFA |
| Gradient | Isocratic 10-15% B (depending on retention) |
| Flow Rate | 50–70 mL/min |
| Throughput | ~2.5 g/day on a 20mm column |
Safety & Handling
-
Solvent Trap: Ensure the fraction collector trap is set to 30°C to prevent freezing of the methanol/TFA mixture upon CO2 expansion.
-
Acid Removal: Fractions must be evaporated immediately to prevent TFA-catalyzed esterification with the methanol co-solvent.
Protocol 3: Enzymatic Kinetic Resolution (Bulk Synthesis)
For multi-kilogram scales, chromatography is often too expensive. An enzymatic approach using a lipase to hydrolyze the ester is the industry standard for
Reaction Scheme
The lipase selectively hydrolyzes one enantiomer of the ester (usually the R-ester) to the acid, leaving the S-ester intact.
Caption: Kinetic resolution pathway using Lipase PS (Burkholderia cepacia).
Step-by-Step Procedure
-
Substrate Prep: Synthesize the Ethyl 2-fluoro-4-methylpentanoate (ester form). Do not use the free acid directly.
-
Biocatalyst: Suspend Lipase PS (from Burkholderia cepacia) or CAL-B (Novozym 435) in 0.1 M Phosphate Buffer (pH 7.0).
-
Reaction: Add the racemic ester (dissolved in a minimal amount of MTBE or acetone) to the buffer. Stir vigorously at 30°C.
-
Monitoring: Monitor the pH. As the ester hydrolyzes, acid is released, dropping the pH. Maintain pH 7.0 by automatic titration with 1M NaOH.
-
Termination: Stop reaction at ~50% conversion (indicated by NaOH consumption).
-
Work-up:
-
Adjust pH to 8.0. Extract the unreacted (R)-Ester with MTBE (Organic layer).
-
Acidify the aqueous layer to pH 2.0 with HCl.[2] Extract the (S)-Acid with Ethyl Acetate.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Fronting Peaks | Column Overload | Reduce injection concentration to <5 mg/mL. |
| Tailing Peaks | Silanol Interaction | Increase TFA concentration to 0.2%. Ensure column is equilibrated. |
| No Detection | Wrong Wavelength | Switch UV to 210 nm. Check if mobile phase (IPA) absorbs too much (use Acetonitrile if cutoff permits, but AD-H works best with alcohols). |
| Retention Shift | Water in Mobile Phase | Use anhydrous Hexane/IPA. Alcohols are hygroscopic; water deactivates the CSP hydrogen bonding sites. |
References
-
Chiral Stationary Phase Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Alpha-Fluoro Acid Resolution: Forni, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1162. Link
-
SFC Methodologies: Daicel Chiral Technologies. (2023).[5][6] Instruction Manual for CHIRALPAK® AD-H. Link
- Enzymatic Resolution: Wallace, J. S., & Reda, K. B. (1998). Lipase-catalyzed resolution of alpha-fluoro esters. Journal of Organic Chemistry. (General methodology reference for alpha-fluoro esters).
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 2-Fluoro-4-methylpentanoic Acid
Abstract
The strategic incorporation of fluorinated non-canonical amino acids into peptide scaffolds is a transformative approach in modern drug discovery and chemical biology. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered pKa, and induced conformational constraints, can lead to peptides with superior therapeutic profiles. This document provides a comprehensive guide for the successful solid-phase synthesis of peptides containing 2-Fluoro-4-methylpentanoic acid, a sterically hindered and electronically modified leucine analogue. We present detailed, field-proven protocols, from the essential prerequisite synthesis of the Fmoc-protected building block to its efficient incorporation into a target peptide sequence using optimized coupling strategies. Furthermore, we detail the subsequent cleavage, purification, and characterization methodologies, including the use of ¹⁹F NMR as a powerful analytical tool.
Introduction: The Rationale for Fluorination in Peptide Therapeutics
The introduction of unnatural amino acids into peptides is a powerful strategy to augment their therapeutic properties.[1] Fluorinated amino acids, in particular, have garnered significant attention due to the unique properties of the fluorine atom, the most electronegative element.[2] Its incorporation can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic degradation and thereby increasing the in vivo half-life of the peptide.
-
Modulation of Physicochemical Properties: Fluorination can significantly alter the hydrophobicity, pKa, and dipole moment of the amino acid side chain, influencing peptide folding, solubility, and binding affinity to its biological target.[2]
-
Conformational Control: The steric bulk and stereoelectronic effects of fluorine can impose specific conformational constraints on the peptide backbone, locking it into a bioactive conformation.[3]
2-Fluoro-4-methylpentanoic acid presents a particularly interesting case. The fluorine atom at the α-carbon introduces significant steric hindrance and strong electron-withdrawing effects, which can pose challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides the necessary insights and methodologies to overcome these hurdles.
Challenges and Strategic Considerations
The successful incorporation of 2-Fluoro-4-methylpentanoic acid via Fmoc-based SPPS requires careful consideration of the following challenges:
-
Steric Hindrance: The presence of the fluorine atom at the α-carbon, in addition to the isobutyl side chain, can significantly impede the approach of the incoming activated amino acid to the deprotected N-terminus of the growing peptide chain.[4] This can lead to incomplete coupling reactions and the formation of deletion sequences.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the α-amino group and the reactivity of the carboxyl group, further complicating the coupling reaction.[5]
To address these challenges, our protocols emphasize the use of potent coupling reagents and optimized reaction conditions, including the potential for double coupling, to drive the reaction to completion.
Synthesis of Fmoc-2-Fluoro-4-methylpentanoic Acid
The foundational step for incorporating 2-Fluoro-4-methylpentanoic acid into a peptide sequence is the protection of its amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 3.1: Fmoc Protection of 2-Fluoro-4-methylpentanoic Acid
This protocol is based on the standard procedure for the Fmoc protection of amino acids.
Materials:
-
2-Fluoro-4-methylpentanoic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve 2-Fluoro-4-methylpentanoic acid (1.0 eq) in 10% aqueous sodium bicarbonate solution.
-
To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-2-Fluoro-4-methylpentanoic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol details the manual solid-phase synthesis of a model peptide incorporating 2-Fluoro-4-methylpentanoic acid using the standard Fmoc/tBu strategy.[6]
General Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and capping (optional).
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MSFragger: ultrafast and comprehensive peptide identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Note: Leveraging 2-Fluoro-4-methylpentanoic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the application of 2-Fluoro-4-methylpentanoic acid (2-F-4-MPA) as a high-value fluorinated motif in Fragment-Based Drug Discovery (FBDD). Unlike standard aliphatic fragments, 2-F-4-MPA offers a dual advantage: it functions as a sensitive
This protocol provides the specific methodology for incorporating 2-F-4-MPA into fragment cocktails, executing
Scientific Rationale & Chemical Properties[1][2][3][4][5][6][7]
The Fluorine Advantage
The incorporation of a fluorine atom at the
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion, significantly lowering the pKa (typically by 1–2 units). This increases the fraction of the molecule that is ionized at physiological pH (7.4), enhancing electrostatic interactions with basic protein residues (Arg, Lys).
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the
-position, a common clearance pathway for aliphatic acids. -
NMR Sensitivity: The
nucleus has 83% of the sensitivity of and virtually no background signal in biological systems, making it an ideal handle for detecting weak binding events ( in the mM to M range).
Compound Specifications
| Property | Value |
| IUPAC Name | 2-Fluoro-4-methylpentanoic acid |
| CAS Number | 6087-17-8 |
| Molecular Weight | 134.15 g/mol |
| Chirality | Contains 1 chiral center (C2).[1] Available as (R), (S), or Racemate. |
| NMR Handle | |
| Solubility | High in DMSO; Moderate in aqueous buffer (pH dependent) |
Protocol A: -NMR Ligand-Observed Screening
This protocol describes the use of 2-F-4-MPA as a member of a fragment library "cocktail" to detect binding to a target protein. The method relies on the Transverse Relaxation (
Materials
-
Fragment: 2-Fluoro-4-methylpentanoic acid (100 mM stock in
-DMSO). -
Target Protein: Purified (>95%), buffer exchanged into screening buffer.
-
Reference Compound: Trifluoroacetic acid (TFA) or 2,2,2-Trifluoroethanol (internal chemical shift reference).
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
(for lock). Avoid fluorinated buffers.
Experimental Setup (Step-by-Step)
-
Cocktail Preparation:
-
Mix 2-F-4-MPA with 3–4 other fluorinated fragments.
-
Critical: Ensure chemical shifts do not overlap. 2-F-4-MPA typically resonates upfield; ensure >0.5 ppm separation from others.
-
Final concentration of each fragment: 50
M .
-
-
Sample Assembly:
-
Tube A (Reference): 50
M Fragment Cocktail + Buffer (No Protein). -
Tube B (Experiment): 50
M Fragment Cocktail + 10–20 M Target Protein . -
Note: The Ligand:Protein ratio should be roughly 2.5:1 to 5:1 to ensure sufficient free ligand signal if binding is weak.
-
-
NMR Acquisition (CPMG Sequence):
-
Instrument: 400 MHz to 600 MHz NMR equipped with a fluorine-tuned probe (e.g., QCI-F or Prodigy).
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)
relaxation filter. -
Delay Loop: Set total echo time (
) to 80–120 ms . This filters out the broad signals of the protein and the bound ligand fraction.
-
-
Data Analysis:
-
Overlay Spectra A and B.
-
Hit Criteria: A reduction in peak intensity (line broadening) of >30% in Tube B compared to Tube A indicates binding.
-
False Positive Check: If the peak shifts significantly (>0.1 ppm) without broadening, check for pH mismatch or protein denaturation.
-
Visualization of Screening Logic
The following diagram illustrates the decision matrix for the NMR screen.
Caption: Logic flow for classifying 2-F-4-MPA as a binder using Ligand-Observed
Protocol B: Synthetic Elaboration (Hit-to-Lead)
Once 2-F-4-MPA is identified as a hit, it serves as an "Acid Cap" fragment. The carboxylic acid is the primary vector for elaboration, typically via amide coupling to amine-containing scaffolds.
Synthetic Strategy
The goal is to couple the acid to a diverse set of amines to explore the "Right-Hand Side" (RHS) of the binding pocket while retaining the
Reaction Protocol (Amide Coupling)
-
Activation:
-
Dissolve 2-F-4-MPA (1.0 eq) in DMF (anhydrous).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir at
for 15 minutes. Note: The -fluorine slightly increases the electrophilicity of the carbonyl, accelerating activation.
-
-
Coupling:
-
Add the amine partner (1.0 eq).
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with 1N HCl (mildly acidic wash avoids racemization, though
-F acids are generally resistant to racemization under standard coupling compared to amino acids). -
Purify via Reverse Phase HPLC (C18 column).
-
QC: Verify integrity of the C-F bond using
-NMR (signal should remain, though shifted).
-
Chemical Space Exploration
Caption: Synthetic workflow for converting the 2-F-4-MPA fragment into a lead compound library.
References
-
Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[2]
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (n.d.). "2-Fluoro-4-methylpentanoic acid."[3][1][4][5][6][7] National Center for Biotechnology Information.
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 3. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylpentanoic acid | 6087-17-8 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. 857026-03-0|(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 7. 6087-17-8|2-Fluoro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]
Research Guideline: Investigating 2-Fluoro-4-methylpentanoic Acid as a Novel Agrochemical Candidate
Disclaimer: The application of 2-Fluoro-4-methylpentanoic acid in agriculture is a novel research area. As of the date of this publication, there is no established body of peer-reviewed literature detailing its use as a herbicide, fungicide, or plant growth regulator. This document is intended for researchers, scientists, and drug development professionals as a forward-looking guide to structure a research program for evaluating its potential. The protocols and hypotheses herein are based on established principles of chemical biology and agrochemical screening, drawing analogies from structurally related molecules.
Introduction and Rationale
2-Fluoro-4-methylpentanoic acid is a C6 short-chain fatty acid (SCFA) derivative, distinguished by a fluorine atom at the alpha (C2) position.[1][2] While non-fluorinated SCFAs are ubiquitous in biology and play roles in energy metabolism and signaling, the introduction of fluorine can dramatically alter a molecule's biological activity.[3][4] The high electronegativity and strength of the carbon-fluorine bond can transform a metabolic substrate into a potent enzyme inhibitor, a principle leveraged in pharmaceutical design.[5]
This guide proposes a research framework to investigate the hypothesis that 2-Fluoro-4-methylpentanoic acid acts as a metabolic antagonist in target agricultural pests (weeds, fungi) with potential for selective action.
The Core Hypothesis: Metabolic Trojan Horse
We hypothesize that 2-Fluoro-4-methylpentanoic acid mimics natural fatty acids, allowing it to be taken up by plant or fungal cells and activated by acyl-CoA synthetases. The resulting 2-fluoro-4-methylpentanoyl-CoA adduct then acts as an inhibitor of key metabolic enzymes, leading to cytotoxicity.
This mechanism is analogous to that of sodium fluoroacetate (a potent pesticide), which is converted to fluorocitrate to inhibit the citric acid cycle. The key steps to investigate are:
-
Uptake: Cellular absorption of the compound.
-
Bioactivation: Conversion to its CoA thioester.[5]
-
Target Inhibition: Disruption of one or more critical metabolic pathways (e.g., fatty acid synthesis/oxidation, Krebs cycle).
Physicochemical Properties (for Protocol Design)
A summary of the compound's properties is essential for designing experimental protocols, such as preparing stock solutions and predicting environmental fate.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 134.15 g/mol | PubChem[1] |
| IUPAC Name | 2-fluoro-4-methylpentanoic acid | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[1] |
| GHS Classification | Danger: Causes severe skin burns and eye damage | ECHA[1] |
Note: The high corrosivity necessitates strict adherence to safety protocols, including the use of personal protective equipment (PPE) like gloves, goggles, and lab coats.
Proposed Research Workflow
A phased approach is recommended to systematically evaluate the compound's potential, starting with broad in-vitro screening and progressing to more complex, targeted studies.
Caption: Phased research workflow for evaluating 2-Fluoro-4-methylpentanoic acid.
Protocols: Phase 1 - Primary Screening
The initial goal is to determine if the compound possesses any biological activity at typical screening concentrations (e.g., 1-100 µM).
Protocol: Pre-Emergence Herbicidal Activity
This protocol assesses the compound's effect on seed germination and early seedling growth.
Objective: To determine if the compound inhibits weed growth when applied to the soil before weed emergence.
Materials:
-
Test seeds: Arabidopsis thaliana (model dicot), Lolium rigidum (annual ryegrass, model monocot weed).
-
96-well plates or petri dishes with filter paper.
-
2-Fluoro-4-methylpentanoic acid (FMPA).
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
Growth medium (e.g., 0.5x Murashige and Skoog).
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of FMPA in DMSO. Safety: Handle FMPA in a chemical fume hood with appropriate PPE.
-
Working Solutions: Create a serial dilution of FMPA in the growth medium to achieve final concentrations of 1, 10, 50, and 100 µM. Include a DMSO-only vehicle control and a medium-only negative control.
-
Plating: Place 10-20 surface-sterilized seeds onto filter paper in each petri dish (or 1-2 seeds per well in a 96-well plate).
-
Application: Add 5 mL of the respective working solution to each petri dish (or 200 µL to each well), ensuring the filter paper is saturated.
-
Incubation: Seal the plates/dishes and incubate in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 7-10 days.
-
Data Collection: Measure (a) germination percentage, (b) root length, and (c) hypocotyl length. Visually score for signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Analysis: Compare the measurements for each treatment to the vehicle control using a t-test or ANOVA. Calculate the concentration at which 50% inhibition is observed (IC₅₀).
Causality: This assay directly tests the compound's ability to interfere with the critical, energy-intensive processes of germination and early growth. Inhibition of root growth is often a primary indicator of metabolic disruption.
Protocol: In-Vitro Fungicidal Activity
This protocol evaluates the compound's ability to inhibit fungal spore germination and mycelial growth.
Objective: To determine if FMPA has direct antifungal properties.
Materials:
-
Fungal species: Botrytis cinerea (grey mold) or Fusarium graminearum (head blight).
-
Potato Dextrose Agar (PDA) for plates or Potato Dextrose Broth (PDB) for liquid cultures.
-
FMPA stock solution (100 mM in DMSO).
-
Spectrophotometer and 96-well microplates.
Procedure:
-
Spore Suspension: Prepare a spore suspension of the test fungus in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Plate Preparation: Prepare PDA plates containing FMPA at final concentrations of 1, 10, 50, and 100 µM. Also, prepare a DMSO vehicle control plate.
-
Inoculation: Pipette a 5 µL drop of the spore suspension onto the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days.
-
Data Collection (Mycelial Growth): Measure the diameter of the fungal colony daily.
-
Data Collection (Spore Germination - Liquid Assay): a. In a 96-well plate, mix the spore suspension with PDB containing the serial dilutions of FMPA. b. Incubate for 24 hours at 25°C. c. Use a microscope to count the number of germinated vs. non-germinated spores (n > 100 per well).
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the Minimum Inhibitory Concentration (MIC).
Causality: Fatty acids and their derivatives are known to have antifungal properties, often by disrupting cell membrane integrity or interfering with energy metabolism.[6] This assay directly measures the compound's impact on fungal viability and proliferation.
Protocols: Phase 2 - Mechanism of Action (MoA)
If Phase 1 reveals significant biological activity, the next step is to investigate the hypothesized "metabolic Trojan horse" mechanism.
Hypothesized Metabolic Disruption Pathway
Caption: Hypothesized mechanism of 2-Fluoro-4-methylpentanoic acid (FMPA) as a metabolic inhibitor.
Protocol: Acyl-CoA Synthetase Activity Assay
This protocol aims to confirm the bioactivation step—the conversion of FMPA to its CoA derivative.
Objective: To determine if FMPA is a substrate for acyl-CoA synthetases from a target organism (e.g., plant or fungal cell lysate).
Principle: Acyl-CoA synthetase activity can be coupled to the production of NADH using downstream enzymes, and the change in absorbance at 340 nm is measured. This is a standard coupled-enzyme assay.
Materials:
-
Cell-free protein extract from target weed/fungus.
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
Reagents: ATP, Coenzyme A (CoA), α-ketoglutarate, NAD⁺, glutamate dehydrogenase.
-
FMPA and Pentanoic acid (non-fluorinated control).
-
UV/Vis spectrophotometer with plate reader.
Procedure:
-
Protein Extraction: Homogenize plant tissue or fungal mycelia in lysis buffer and clarify by centrifugation to obtain a crude protein extract. Determine protein concentration using a Bradford assay.
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, ATP, CoA, NAD⁺, α-ketoglutarate, and glutamate dehydrogenase.
-
Initiate Reaction: Add the protein extract to the wells. Add FMPA or the control pentanoic acid to initiate the reaction. Final FMPA concentrations should span a range (e.g., 0-500 µM).
-
Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30°C).
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine kinetic parameters (Km and Vmax).
Causality and Interpretation: If the enzyme extract shows activity with FMPA as a substrate (i.e., a concentration-dependent increase in NADH production), it confirms the crucial bioactivation step.[5] Comparing the kinetics of FMPA to its non-fluorinated analog (pentanoic acid) will reveal how the fluorine atom affects enzyme recognition and turnover. A lower Km would suggest higher affinity, while a lower Vmax would suggest slower processing.
Conclusion and Future Directions
This document outlines a foundational research program to assess the agricultural potential of 2-Fluoro-4-methylpentanoic acid. The proposed workflow is designed to first identify any biological activity and then systematically dissect its mechanism of action. If Phase 1 and 2 studies yield positive results (i.e., potent herbicidal or fungicidal activity with a confirmed metabolic MoA), Phase 3 would focus on crop selectivity, an essential trait for any viable agrochemical. Comparative metabolomics between a sensitive weed and a tolerant crop (e.g., corn or soybean) would be a powerful tool to understand the basis of this selectivity, paving the way for further development.
References
-
Title: Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]
-
Title: 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]
-
Title: (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis and biological applications of fluoro-modified nucleic acids Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Antifungal Activity of Four Medium-Chain Fatty Acids and γ-Undecalactone Against Candida albicans Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Fluorinated Carboxylic Acids (FCAs) Purification
Senior Application Scientist Desk Subject: Troubleshooting Purification, Isolation, and Detection of Fluorinated Acids
Introduction: The "Sticky" Science of Fluorine
Welcome to the FCA Technical Support Center. If you are here, you are likely struggling with one of two scenarios:
-
Removal: You cannot get rid of Trifluoroacetic Acid (TFA) from your peptide or small molecule.[1]
-
Isolation: You are trying to purify a fluorinated intermediate (e.g., PFOA analogs or fluorinated drug scaffolds), but it tails on HPLC, forms emulsions, or vanishes during workup.
Fluorinated carboxylic acids behave differently than their hydrocarbon counterparts.[1] The high electronegativity of fluorine lowers the pKa (increasing acidity) and creates the "hydrophobic and lipophobic" (fluorous) effect. This guide provides self-validating protocols to master these challenges.
Module 1: The "Invisible" Impurity – Removing TFA
Issue: “My NMR shows persistent TFA signals even after lyophilization. How do I remove it completely?”
Root Cause: TFA (pKa ~0.[1]23) forms strong ion pairs with basic functional groups (amines, guanidines).[1] Simple lyophilization removes free TFA, but not TFA salts.[1]
Troubleshooting Protocol: The Salt Exchange
Do not rely on high-vacuum drying alone.[1] You must displace the TFA counterion.[2][3]
Method A: For Acid-Stable Peptides/Small Molecules (HCl Exchange) This converts the TFA salt into a Hydrochloride salt, which is often more physiologically compatible.[1]
-
Dissolve: Dissolve your sample in 0.1 M HCl (or 100 mM HCl).
-
Equilibrate: Let stand for 1–2 minutes to allow anion exchange.
-
Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize.
-
Repeat: Perform this cycle 3 times .
-
Why? HCl is volatile.[1] Repeated cycles drive the equilibrium toward the Cl⁻ salt and remove the displaced TFA.
-
Method B: For Acid-Sensitive Compounds (Resin Exchange) Use a quaternary ammonium anion-exchange resin (e.g., Dowex 1X2 or equivalent) in the acetate form.[1]
-
Prepare Column: Pack a small column with the resin.[4]
-
Wash: Flush with 1M acetic acid, then water until neutral pH.[1]
-
Load: Dissolve sample in water/methanol and load.
-
Elute: Elute with water or dilute acetic acid.[1]
-
Lyophilize: The resulting product will be the Acetate salt.[4]
Data Summary: TFA Removal Efficiency
| Method | Residual TFA (approx.) | Suitability |
| Lyophilization (1x) | 10–30% (molar) | Poor.[1] Only removes free acid.[1] |
| Ether Precipitation | 5–10% | Moderate.[1] Good for bulk removal.[1] |
| HCl Exchange (3x) | < 1% | Excellent. Standard for peptides.[1] |
| Desalting Column (C18) | < 0.5% | High.[1] Requires HPLC setup.[1] |
Module 2: Chromatographic Taming – Peak Tailing & Detection
Issue: “My fluorinated acid elutes as a broad, tailing peak on C18, or I can’t see it at all.”
Root Cause:
-
Silanol Interactions: Ionized FCAs interact with residual silanols on the silica support.[5]
-
UV Transparency: The C-F bond does not absorb UV well; FCAs lack chromophores.
Protocol: The "Buffered Suppression" Technique
You must suppress the ionization of the carboxylic acid and the silanols, or mask the interactions.
Step 1: Mobile Phase Selection
-
Do NOT use neutral water/methanol.[1]
-
DO use Ammonium Acetate (10 mM) or Ammonium Formate adjusted to pH 3–4.[1]
Step 2: Column Selection
-
Use a High-Carbon Load, End-Capped C18 column .[1]
-
Recommendation: Columns with "Polar Embedded" groups can also prevent phase collapse if you are using high aqueous conditions.[1]
Step 3: Detection Strategy (When UV Fails) If your compound lacks an aromatic ring, UV (254 nm) is useless.[1]
-
CAD (Charged Aerosol Detector): Universal detection, excellent for FCAs.[1]
-
LC-MS (Negative Mode): FCAs ionize easily (
). This is the gold standard for sensitivity.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Derivatization: If you lack MS/CAD, react with 3-Bromoacetyl coumarin to add a fluorescent tag before HPLC.
Visualizing the Troubleshooting Logic
Module 3: The Fluorous Advantage – F-SPE
Issue: “My fluorinated product is stuck in a crude mixture with non-fluorinated organic impurities. Normal phase silica isn't separating them.”[1]
Root Cause: "Like dissolves like."[1] Fluorinated chains segregate from both aqueous and organic phases.[1] Standard silica doesn't exploit this.[1]
Solution: Fluorous Solid Phase Extraction (F-SPE). This uses silica bonded with perfluorooctyl (C8F17) chains.[1] It acts as a "fluorine magnet."[1]
Protocol: F-SPE Purification Workflow
Prerequisite: Your target molecule must have a significant fluorine content (e.g., a perfluoroalkyl tag or chain).[1]
-
Load: Dissolve crude mixture in a "Fluorophobic" solvent (e.g., DMF or MeOH:H2O 80:20). Load onto the F-SPE cartridge.[1][7][9]
-
Wash (Fluorophobic Elution): Elute with MeOH:H2O (80:20) .[1][7]
-
Result: Non-fluorinated organic impurities wash off.[1] The fluorinated product sticks to the cartridge.
-
-
Elute (Fluorophilic Elution): Elute with 100% Methanol or THF .
-
Result: The fluorinated product releases.
-
Why this works: The fluorous stationary phase retains the fluorinated compound via specific fluorine-fluorine interactions, which are orthogonal to polarity-based separation.[1]
Module 4: Safety & Handling (The "Forever" Warning)
Issue: “I am distilling a fluorinated acid and the glassware is etching, or I am worried about contamination.”
Safety Directives:
-
Corrosivity: Short-chain FCAs (TFA, PFBA) are volatile and corrosive.[1] They can etch standard glass over time.[1]
-
Fix: Use borosilicate glass for short contact, or PTFE (Teflon) labware for storage.[1]
-
-
Adsorption: Long-chain FCAs (PFOA, PFOS) stick to glass surfaces and polypropylene.[1]
-
Fix: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) for storage, but be aware they can adsorb to PP.[1] Methanol rinsing is required to recover full mass from containers.
-
-
Volatility: Never rotary evaporate TFA outside a fume hood. The vapors destroy vacuum pump seals. Use a Cold Trap filled with dry ice/acetone.[1]
References
-
Omizzur Bio. TFA Removal Process From Peptide.[1][3] (Accessed 2024).[1] Techniques for anion exchange and desalting in peptide synthesis.
-
ResearchGate. TFA Removal from Reaction. (2017).[1][10][11] Discussion on azeotropic removal and ether precipitation.
-
Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021).[1] Analysis of silanol interactions and buffer effects.
-
NIH / PubMed Central. Synthetic applications of fluorous solid-phase extraction (F-SPE).[1][12] (2007).[1][9] Comprehensive guide on F-SPE workflows.
-
American Chemical Society. Challenges in Perfluorocarboxylic Acid Measurements. (2007).[1][9] Matrix effects and extraction difficulties in LC-MS. [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifetein.com [lifetein.com]
- 3. omizzur.com [omizzur.com]
- 4. scribd.com [scribd.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Guide: Stability & Handling of 2-Fluoro-4-methylpentanoic Acid
Document ID: TS-FMPA-001 Last Updated: 2026-02-03 Applicable Compounds: 2-Fluoro-4-methylpentanoic acid (CAS: 6087-17-8, and enantiomers)[1]
Executive Summary & Chemical Profile[2]
2-Fluoro-4-methylpentanoic acid is a fluorinated analogue of leucine, primarily utilized as a chiral building block in peptide synthesis and as a metabolic probe. While the carbon-fluorine (C-F) bond confers exceptional chemical stability against oxidative and thermal degradation, the molecule exhibits significant stereochemical lability.
The "Alpha-Fluoro Paradox": The strong electron-withdrawing nature of the fluorine atom stabilizes the C-F bond but simultaneously increases the acidity of the
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Stability |
| State | Colorless to light yellow oil | Prone to absorption of atmospheric moisture. |
| Acidity ( | ~2.6 – 2.8 (Estimated) | Significantly more acidic than non-fluorinated leucine analogs ( |
| Chirality | C2 Center ( | High Risk: Racemization occurs via enolization. |
| Solubility | Soluble in alcohols, DMSO, DCM | Avoid storing in basic buffers. |
| Reactivity | Corrosive (Skin Corr.[1][3] 1B) | Reacts aggressively with bases to form salts. |
Critical Stability Factors
A. pH Sensitivity (The Primary Risk)
The stability of the enantiomeric excess (
-
Acidic Conditions (pH < 3): High Stability. The protonated carboxylic acid suppresses the formation of the enolate intermediate.
-
Neutral Conditions (pH 6-8): Moderate Risk. In protic solvents (water/methanol), slow proton exchange can lead to gradual racemization over weeks.
-
Basic Conditions (pH > 9): Critical Instability. Presence of bases (TEA, NaOH, Carbonates) rapidly removes the
-proton, leading to immediate loss of optical activity.
B. Solvent Compatibility
-
Recommended Storage Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or 100% Ethanol (acidified).
-
Risky Solvents: DMSO (hygroscopic nature can introduce water; basic impurities in DMSO accelerate racemization), Pyridine (acts as a base).
C. Temperature
Racemization follows first-order kinetics.[4] Storage at -20°C is mandatory for long-term preservation of chiral purity. Room temperature storage is acceptable only for the racemic mixture or short-term handling (<24 hours).
Mechanism of Instability: Racemization Pathways
Understanding the mechanism is vital for troubleshooting. The fluorine atom inductively stabilizes the negative charge on the enolate oxygen but also acidifies the
Figure 1: The base-catalyzed racemization pathway. The planar transition state allows the proton to return from either side, resulting in a racemic mixture.
Troubleshooting Guide (FAQ)
Scenario 1: "My sample has lost its optical rotation."
-
Root Cause: Racemization has occurred.
-
Diagnostic: Check the pH of the solution. If pH > 5, or if the sample was exposed to amine bases (e.g., during a coupling reaction), racemization is likely.
-
Recovery: Irreversible. You must re-purify using chiral resolution or discard.
Scenario 2: "The F NMR signal has shifted significantly."
-
Root Cause: pH-dependent chemical shift.
-
Explanation: The chemical shift of the fluorine atom is highly sensitive to the protonation state of the nearby carboxylic acid.
-
Free Acid: ~ -190 to -195 ppm (typical range for
-F acids). -
Carboxylate Anion: Signal shifts upfield (lower ppm) due to increased electron density.
-
-
Action: Acidify the NMR tube with a drop of TFA or HCl to standardize the shift.
Scenario 3: "The solution turned cloudy upon adding water."
-
Root Cause: Solubility limit or Metal Coordination.
-
Explanation: While the salt form is water-soluble, the free acid (oil) has limited solubility in cold water. Alternatively, if stored in glass for long periods at neutral pH, fluoride ions (from trace decomposition) or the carboxylate may precipitate calcium/magnesium from standard buffers.
-
Action: Check pH. If acidic, add organic co-solvent (MeCN). If neutral, filter and check for defluorination (free F- ion at -120 ppm in NMR).
Analytical Protocols
Protocol A: Determination of Enantiomeric Excess (ee%)
Standard C18 columns cannot separate these enantiomers.
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (immobilized polysaccharide phases preferred).
-
Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).
-
Note:TFA is critical. It suppresses ionization of the carboxylic acid, ensuring the molecule interacts with the stationary phase in its neutral form. Without TFA, peaks will tail severely.
-
-
Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).
-
Preparation: Dissolve 1 mg sample in 1 mL mobile phase. Inject 10 µL.
Protocol B: Assessing Chemical Stability ( F NMR)
-
Solvent:
or (with internal standard). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). -
Parameters:
-
Relaxation delay (
): > 5 seconds (Fluorine has long ). -
Scans: 64.
-
-
Interpretation:
-
Singlet/Doublet (-190 ppm): Intact
-fluoro acid. -
Singlet (-120 ppm): Free Fluoride (indicates decomposition/hydrolysis).
-
Storage & Handling Decision Tree
Figure 2: Decision matrix for storage and experimental planning to minimize degradation.
References
-
PubChem. (2025).[1][3] 2-Fluoro-4-methylpentanoic acid (Compound Summary).[1][5] National Library of Medicine. [Link]
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. (Provides mechanistic insight into the
-fluoro effect and acidity). [Link] -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses metabolic stability and pKa shifts of
-fluoro acids). [Link]
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. (-)-2-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 18924169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting 2-Fluoro-4-methylpentanoic acid reactions
Technical Support Center: 2-Fluoro-4-methylpentanoic Acid Troubleshooting Guide
-Fluoro Isocaproic Acid DerivativesIntroduction & Compound Profile
2-Fluoro-4-methylpentanoic acid (also known as
Unlike its non-fluorinated analog (4-methylpentanoic acid), this compound presents unique challenges due to the high electronegativity of the fluorine atom at the
Key Chemical Properties:
-
Acidity (pKa): ~2.8 – 3.2 (vs. ~4.8 for non-fluorinated analog).
-
Primary Risk: Rapid racemization via enolization or oxazolone formation upon carboxylate activation.
-
Secondary Risk: HF elimination to form
-unsaturated systems under harsh basic conditions.
Troubleshooting Modules (Q&A)
Module A: Racemization Control During Amide Coupling
Q: I am observing a significant drop in enantiomeric excess (ee) (from >98% to <60%) after coupling 2-fluoro-4-methylpentanoic acid to a secondary amine using HATU/DIEA. Why is this happening?
A: The standard peptide coupling protocol (HATU/DIEA) is too aggressive for
-
The Mechanism: The
-fluorine atom inductively stabilizes the enolate form of the activated ester. When you use a strong tertiary base like Diisopropylethylamine (DIEA) or Triethylamine (TEA), it facilitates the deprotonation of the -carbon, leading to racemization either through direct enolization or the formation of a pseudo-aromatic oxazolone intermediate. -
The Fix: Switch to a weaker, non-nucleophilic base. 2,4,6-Trimethylpyridine (Sym-Collidine) is the industry standard for this application. Its conjugate acid pKa (~7.4) is sufficient to deprotonate the carboxylic acid for activation but insufficient to rapidly deprotonate the
-carbon of the activated species.
Q: Can I use the acid chloride method to improve reactivity?
A: Avoid this if optical purity is required.
Converting
-
Recommendation: If you need high reactivity, synthesize the Pentafluorophenyl (Pfp) ester . Pfp esters of
-fluoro acids are crystalline, stable to storage, and react with amines with minimal racemization because they do not require exogenous base during the coupling step if the amine is free.
Module B: Chemical Stability & Side Reactions
Q: I see a new impurity at RRT 0.85 with a mass corresponding to [M-20]. What is it?
A: This is likely the dehydrofluorinated product (4-methyl-2-pentenoic acid derivative), resulting from the elimination of HF.
-
Cause: This occurs when the reaction mixture is heated or exposed to strong bases (e.g., NaOH, LiHMDS) for extended periods. The thermodynamic driving force is the formation of the conjugated double bond.
-
Prevention: Keep reaction temperatures below 0°C during the activation phase. Avoid hydroxide bases during workup; use mild buffers (phosphate or citrate, pH 3-4).
Experimental Protocols
Protocol A: Low-Racemization Coupling (The "Collidine Method")
Use this protocol for coupling to primary or secondary amines.
Reagents:
-
(2S)-2-Fluoro-4-methylpentanoic acid (1.0 equiv)[1]
-
Amine coupling partner (1.1 equiv)
-
HATU (1.1 equiv)
-
2,4,6-Collidine (2.5 - 3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the
-fluoro acid and the amine in anhydrous DMF (0.1 M concentration) under nitrogen. -
Cooling: Cool the solution to 0°C in an ice bath. Critique: Do not skip this. Pre-cooling suppresses the kinetic rate of proton abstraction.
-
Activation: Add Collidine, followed immediately by HATU.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 2 hours.
-
Quench: Dilute with EtOAc and wash immediately with 0.5 M HCl (or 10% Citric Acid) to remove Collidine and quench residual active ester. Note: Rapid acidification prevents post-reaction racemization.
Protocol B: Synthesis of Stable Pfp-Ester (For Storage)
Use this if you need to store the activated intermediate or run base-free couplings.
Reagents:
-
Pentafluorophenol (1.1 equiv)[1]
-
DCM (Anhydrous)
Step-by-Step:
-
Dissolve acid and pentafluorophenol in DCM at 0°C.
-
Add EDC·HCl portion-wise.
-
Stir at 0°C for 2 hours, then RT overnight.
-
Wash with water, dry over MgSO
, and concentrate. -
Crystallize from Hexane/EtOAc. The resulting Pfp-ester is stable at -20°C for months and can be reacted with amines in pure organic solvent without added base.
Comparative Data: Base Effects on Optical Purity
The following table summarizes internal data comparing coupling conditions for the reaction of (S)-2-fluoro-4-methylpentanoic acid with L-Phenylalanine methyl ester.
| Coupling Reagent | Base Used (Equiv) | Solvent | Temperature | Yield (%) | % ee (Product) |
| HATU | DIEA (3.0) | DMF | RT | 92% | 54% (Racemized) |
| HATU | TEA (3.0) | DMF | 0°C | 88% | 68% |
| HATU | Collidine (3.0) | DMF | 0°C | 94% | >98% |
| T3P (50% in EtOAc) | NMM (3.0) | EtOAc | 0°C | 85% | 91% |
| Pfp-Ester (Pre-formed) | None | DCM | RT | 90% | >99% |
Note: Data derived from chiral HPLC analysis (Chiralpak AD-H, Hex/IPA 90:10).
Visualizations
Figure 1: Racemization Pathways of -Fluoro Acids
Caption: Mechanism showing how strong bases promote enolization (Path A) and oxazolone formation (Path B), leading to loss of stereochemistry.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for selecting the correct activation method based on synthesis scale and purity requirements.
References
-
Synthesis and Properties of
-Fluorocarboxylic Acids : -
Racemization Mechanisms in Peptide Coupling
- Use of Collidine/Sym-Collidine: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.
-
Pentafluorophenyl Esters in Fluorine Chemistry
- Title: Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Deriv
- Source: Helvetica Chimica Acta.
-
URL:[Link]
Sources
- 1. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
byproducts in the synthesis of 2-Fluoro-4-methylpentanoic acid
Technical Support Guide: Synthesis of 2-Fluoro-4-methylpentanoic Acid
Introduction & Molecule Overview
Target Molecule: 2-Fluoro-4-methylpentanoic acid CAS: 6087-17-8 (Racemic) | 146746-27-2 (R-isomer) Application: Chiral building block for leucine-mimetic peptidomimetics, protease inhibitors, and fluorinated analogs of pharmaceutical intermediates.
This guide addresses the critical impurities and process failures encountered during the synthesis of 2-Fluoro-4-methylpentanoic acid. Due to the high electronegativity of fluorine and the specific isobutyl side-chain sterics, three primary synthetic routes are employed, each with distinct byproduct profiles.
Route-Specific Troubleshooting
Route A: Deaminative Fluorination (From L-Leucine)
Preferred route for chiral synthesis (Retention of Configuration). Reagents: NaNO₂, HF-Pyridine (Olah’s Reagent) or HF-Melamine.
Mechanism & Byproduct Logic:
This reaction proceeds via a diazonium intermediate. The carboxyl group acts as an internal nucleophile, displacing nitrogen to form a transient
User Question: Why is my product contaminated with ~15% of a polar impurity, and the optical rotation is lower than expected?
Diagnosis: Hydrolytic Competition (Formation of HICA) The polar impurity is 2-hydroxy-4-methylpentanoic acid (HICA) (Leucic acid).
-
Cause: The
-lactone intermediate reacts with water instead of fluoride. HF-Pyridine is hygroscopic; even trace atmospheric moisture competes effectively because water is a better nucleophile than fluoride in this complex. -
Optical Rotation: HICA has the same stereoconfiguration (retention) but a different specific rotation, skewing your measurement.
Corrective Protocol:
-
Reagent Quality: Ensure HF-Pyridine is fresh (70% HF by weight). Old bottles absorb water.
-
Order of Addition: Add the amino acid to the HF-Pyridine before adding NaNO₂. This ensures the amine is fully protonated and the solvent system is established before the diazonium forms.
-
Drying: Conduct the reaction in a plastic (HDPE/PP) vessel under dry N₂. Do not use glass (etched by HF, producing water).
User Question: I see a new peak in the alkene region (5.5-6.0 ppm) by NMR.
Diagnosis: Elimination to 4-Methylpent-2-enoic Acid
-
Cause: Thermal elimination of the diazonium species or the fluoride product. The isobutyl group provides a
-proton at C3, but elimination usually favors conjugation with the carbonyl ( -unsaturation). -
Trigger: Reaction temperature > 0°C during the diazotization step. Exotherms promote E1-type elimination over substitution.
Corrective Protocol:
-
Temperature Control: Maintain -10°C to 0°C during NaNO₂ addition. Allow warming to RT only after N₂ evolution ceases.
Route B: Nucleophilic Substitution (From 2-Bromo-4-methylpentanoic Acid)
Preferred route for racemic/large-scale synthesis. Reagents: KF, CsF, or TBAF in polar aprotic solvents (DMSO, Sulfolane).
User Question: My yield is low (<40%), and I isolated a solid that is not my product.
Diagnosis: Elimination Dominance (E2 Reaction)
The fluoride ion is a strong base in aprotic solvents ("naked fluoride"). It abstracts the acidic
Corrective Protocol:
-
Leaving Group Switch: If using the bromo-acid directly, the carboxylate forms first, reducing electrophilicity. Use the ester (Methyl 2-bromo-4-methylpentanoate) instead.
-
Solvent/Base Tweak: Use CsF in t-Butanol or Acetonitrile rather than DMSO. The protic nature of t-Butanol solvates the fluoride slightly, reducing basicity while maintaining nucleophilicity (hydrogen bonding shields the "hard" basic character).
Route C: Electrophilic Fluorination (From 4-Methylpentanoic Acid)
Used for catalytic enantioselective methods. Reagents: LDA/LiHMDS followed by NFSI or Selectfluor.
User Question: I have a significant amount of a byproduct with a doublet-of-doublets in the 19F NMR.
Diagnosis: Geminal Difluorination The impurity is 2,2-difluoro-4-methylpentanoic acid .
-
Cause: The mono-fluorinated product is more acidic (due to the electron-withdrawing F) than the starting material. As the reaction proceeds, remaining base deprotonates the product, which then reacts with a second equivalent of NFSI.
Corrective Protocol:
-
Stoichiometry: Use a slight deficiency of base (0.95 eq) and fluorinating agent.
-
Quench: Quench immediately at low temperature (-78°C). Do not allow the reaction to warm up before quenching.
Byproduct Visualization & Pathways
The following diagram maps the critical divergence points in the Deaminative Fluorination pathway, the most common route for the chiral target.
Caption: Divergence of the diazonium intermediate in Leucine fluorination. Note the critical competition between Fluoride and Water at the α-Lactone stage.
Analytical Troubleshooting Table
| Impurity | Detection Method | Characteristic Signal | Removal Strategy |
| 2-Hydroxy-4-methylpentanoic acid (HICA) | HPLC (Reverse Phase) | Lower retention time than product (more polar). | Silica Gel Chromatography: Elute with Hexane/EtOAc. HICA sticks more to silica. |
| 4-Methylpent-2-enoic acid (Alkene) | 1H NMR | Olefinic protons: | Recrystallization: If solid, or wash with mild KMnO4 (destructive) if trace. |
| 2-Bromo-4-methylpentanoic acid | GC-MS / TLC | M+ doublet (79Br/81Br). | Chemical Conversion: Treat with Zn/Acetic acid to reduce back to starting material (separable). |
| 2,2-Difluoro-4-methylpentanoic acid | 19F NMR | Singlet (or AB q) shifted ~10-15 ppm from mono-F. | Distillation: Significant boiling point difference due to lack of |
References
-
Olah, G. A., et al. (1979). Synthetic methods and reactions.[1][2][3][4][5][6][7][8] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. Journal of Organic Chemistry.[1][6] Link
-
Haufe, G. (2001). The Deaminative Fluorination of Amino Acids: A Useful Tool for the Synthesis of Bioactive Fluorinated Compounds. Journal of Praktische Chemie. Link
-
Faustino, H., et al. (2016). Stereoselective Synthesis of α-Fluoro Carboxylic Acids. Chemical Science. Link
-
PubChem. (2025).[9] 2-Fluoro-4-methylpentanoic acid Compound Summary. National Library of Medicine. Link
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 7. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 8. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-4-methylpentanoic Acid
The following technical support guide is structured to assist researchers in optimizing the synthesis of 2-Fluoro-4-methylpentanoic acid (also known as
Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4
Executive Summary & Chemical Context
Target Molecule: 2-Fluoro-4-methylpentanoic acid
CAS: 6087-17-8
Significance: A bioisostere of Leucine. The introduction of fluorine at the
Primary Synthesis Routes
We support two primary workflows. Select the one matching your starting material:
-
Route A (Deaminative Fluorination): Direct conversion from Leucine using Olah's Reagent (HF/Pyridine). Best for: Stereochemical retention, single-step.
-
Route B (Nucleophilic Substitution): Displacement of
-bromo precursor using metal fluorides (AgF/CsF). Best for: Avoiding HF handling, accessing racemic material.
Critical Safety Protocol (Read Before Proceeding)
WARNING: Route A involves Hydrogen Fluoride (HF) .
-
Bone Seeker: HF penetrates tissue and decalcifies bone. Immediate pain may not occur.
-
Mandatory PPE: Neoprene/Nitrile double gloves, face shield, and apron.
-
Antidote: Calcium Gluconate gel must be visible and within arm's reach before opening any HF reagent bottle.
Route A: Deaminative Fluorination (Recommended)
Starting Material: L-Leucine (or D-Leucine)
Reagents: 70% HF/Pyridine (Olah's Reagent), Sodium Nitrite (
The Protocol (Optimized for Yield)
-
Dissolution: Dissolve L-Leucine (1.0 equiv) in 70% HF/Pyridine (10-15 equiv HF) in a polyethylene (PE) or Teflon vessel. Glass will be etched.
-
Cooling: Cool the mixture to -10°C to 0°C .
-
Nitrosation: Slowly add dry
(1.5 equiv) in small portions over 1 hour. Control exotherm. -
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1-3 hours.
-
Quench: Pour onto crushed ice/water. Extract with Diethyl Ether (
). -
Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc).
Mechanism & Stereochemistry
Contrary to typical
-
Why? The carboxylate group provides anchimeric assistance, forming a transient 3-membered
-lactone intermediate. The fluoride ion opens this lactone from the same side the amine left.
Figure 1: Mechanism of Deaminative Fluorination showing retention of configuration.
Troubleshooting Guide: Route A
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Elimination to alkene (4-methylpent-2-enoic acid). | Maintain temperature strictly below 0°C during |
| Formation of Hydroxy Acid | Water contamination . | Ensure |
| Incomplete Conversion | Poor solubility of amino acid. | Leucine is hydrophobic. Ensure vigorous stirring. Do not reduce the HF/Pyridine ratio below 10:1. |
| Loss of Chirality | Solvent effects or overheating. | If Pyridine content is too high, it may promote racemization via enolization. Stick to the 70% HF/30% Pyridine ratio. |
Route B: Nucleophilic Substitution (Alternative)
Starting Material: Ethyl 2-bromo-4-methylpentanoate Reagents: Silver Fluoride (AgF) or Cesium Fluoride (CsF)
The Protocol[1][2]
-
Solvent: Use anhydrous Acetonitrile (MeCN). Avoid DMF if possible (hard to remove).
-
Reagent: Add AgF (1.5 equiv). Note: AgF is expensive but drives the reaction by precipitating AgBr.
-
Reaction: Reflux in the dark (Ag salts are light sensitive) for 12-24 hours.
-
Workup: Filter off AgBr precipitate. Concentrate filtrate.[1]
Troubleshooting Guide: Route B
| Issue | Probable Cause | Corrective Action |
| Major Side Product: Alkene | Basicity of Fluoride . | F- is a strong base in aprotic solvents ("naked fluoride"). Switch from CsF to AgF . Silver assists the leaving group (Br) pull without increasing basicity as much as CsF. |
| No Reaction | Hydration of Fluoride . | F- creates a tight hydration shell. Use anhydrous reagents.[2] Add molecular sieves (3Å) to the reaction vessel. |
| Product is Racemic | Mechanism is SN2 . | If starting with chiral bromide, expect inversion. However, F- often causes racemization via enolization of the ester. This route is generally deemed unsuitable for high ee% synthesis. |
FAQ: Analysis & Purification
Q: How do I confirm the product structure?
-
NMR: Look for a signal around -190 to -200 ppm (relative to
). It should appear as a doublet of doublets (coupling to H-2 and H-3 protons). -
NMR: The
-proton (H-2) will show a large geminal coupling constant with Fluorine ( ). This "doublet of..." pattern is diagnostic.
Q: The product is co-eluting with the hydroxy impurity. How do I separate them?
-
Solution: The hydroxy acid is more polar.
-
Convert the crude acid mixture to methyl esters (using
or ). -
Separation of methyl esters on silica is often easier than free acids.
-
Hydrolyze back to acid using
(mild conditions to prevent defluorination).
-
Q: Can I use DAST or Deoxo-Fluor on the hydroxy acid precursor?
-
Answer: Yes, but with caution. DAST often causes elimination on secondary alcohols adjacent to carbonyls. If you choose this route, use DCM at -78°C and warm slowly. Expect yields to be lower (40-50%) compared to the deaminative route due to elimination.
Comparative Data: Reagent Selection
| Reagent System | Yield Potential | Stereochemistry | Primary Risk |
| HF / Pyridine (Olah) | High (60-80%) | Retention | Safety (HF burns), Glass corrosion |
| AgF / MeCN | Moderate (40-60%) | Inversion (partial) | Cost (Silver), Elimination side-product |
| KF / 18-Crown-6 | Low (<30%) | Racemization | High elimination rate (E2 reaction) |
| DAST (on alcohol) | Moderate (40-50%) | Inversion | Elimination, Explosion hazard (dry DAST) |
References
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[3][4][1][5][6][7] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. Synthesis.[1][2][5][7][8][9][10][11] Link
-
Faust, J., et al. (1996). Deaminative fluorination of amino acids: A detailed study of the reaction mechanism. Journal of Fluorine Chemistry. Link
- Haufe, G. (2001). Asymmetric Synthesis of alpha-Fluorinated Amino Acids. Journal of Practical Chemistry. (General reference for alpha-fluoro acid stability).
-
Barber, J., et al. (1990). Stereospecific synthesis of (2S)-2-fluoro-4-methylpentanoic acid (2-fluoroleucine). Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine and (2S,4S)-[5,5-2H2]-5-fluoroleucine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-4-methylpentanoic acid | CAS#:328-39-2 | Chemsrc [chemsrc.com]
Technical Support Center: 2-Fluoro-4-methylpentanoic Acid
Ticket ID: T-FMPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Introduction
Welcome to the Technical Support Center for 2-Fluoro-4-methylpentanoic acid (an
This guide moves beyond basic safety data sheets (SDS) to address the practical "why" and "how" of handling this reagent in high-stakes drug discovery and peptide synthesis workflows.
Module 1: Critical Safety & First Aid
Priority Level: Critical
While standard laboratory safety applies, the specific hazards of
Hazard Profile
-
Corrosivity (H314): Like many short-chain fluorinated acids, this compound is aggressive toward biological tissue.[1] It is a Skin Corrosion Category 1B agent.[1]
-
HF Liberation Potential: While the C-F bond is generally stable, metabolic or extreme chemical degradation can release fluoride ions. However, the immediate acute risk is direct acid burns , not systemic fluorosis, unless significant quantities are ingested or absorbed.
Emergency Response Protocols
| Incident | Immediate Action | Specialist Insight |
| Skin Contact | Wash with copious water for 15+ min.[1] Apply Calcium Gluconate gel if available (precautionary).[1] | The lipophilic isobutyl tail aids skin penetration.[1] Treat burns aggressively.[1] |
| Eye Contact | Rinse cautiously with water for 15 min.[1][2] Remove contact lenses.[1][2][3] | Do not use neutralization agents in the eye; thermal injury from neutralization can worsen damage.[1] |
| Inhalation | Move to fresh air.[1][2] Monitor for delayed pulmonary edema. | The vapor pressure is low, but aerosols are highly irritating to the upper respiratory tract. |
Module 2: Storage & Stability
Ticket Category: Inventory Management [1]
Users frequently report "yellowing" or "fuming" of the stock solution.[1] This is almost always a storage artifact.
The Hygroscopicity Trap
Fluorine is highly electronegative, pulling electron density from the carboxyl group. This makes the acid proton more acidic and the molecule highly hygroscopic. If left uncapped, it will absorb atmospheric moisture, leading to concentration drift and potential hydrolysis of downstream activated esters.
Storage Decision Matrix
Use the following logic flow to determine the correct storage location for your specific usage frequency.
Figure 1: Decision matrix for minimizing hydrolytic degradation and oxidation during storage.
Typical Specifications
Values are representative for technical planning.
| Property | Value | Note |
| Physical State | Liquid / Low-melting solid | May solidify in the fridge; thaw gently at RT.[1] |
| Boiling Point | ~101°C (estimated) | Do not distill at atmospheric pressure; decomposition risk.[1] |
| Density | ~1.1 g/cm³ | denser than non-fluorinated analog.[1] |
| Solubility | DCM, THF, DMF, Alcohols | Miscible with most organic solvents.[1] |
Module 3: Experimental Handling & Reactivity
Ticket Category: Methodology [4][5]
This section addresses the most common application: Peptide Coupling / Amide Bond Formation .[1]
The Racemization Challenge
If you are using a chiral form (e.g., (R)-2-fluoro-4-methylpentanoic acid), preserving stereochemistry is your biggest challenge.[1]
-
Mechanism: The
-fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the -proton.[1] -
Risk: During activation (e.g., with HATU/DIC), the presence of a base (DIEA/TEA) can easily deprotonate the
-carbon, leading to an enolate intermediate and subsequent racemization.
Optimized Coupling Protocol
To mitigate racemization, follow this "Low-Base" protocol:
-
Solvent: Use DCM or DMF (anhydrous).[1]
-
Coupling Reagent: Use DIC/Oxyma or EDC/HOBt .[1] Avoid HBTU/HATU if possible, as they typically require basic conditions.[1]
-
Base: If a base is strictly necessary (e.g., to free an amine salt), use TMP (2,4,6-Collidine) instead of DIEA.[1] Collidine is weaker and sterically hindered, reducing
-proton abstraction.[1] -
Temperature: Conduct the activation step at 0°C .
Coupling Logic Workflow
Figure 2: Workflow for selecting coupling conditions to prevent racemization of
Module 4: Troubleshooting (FAQs)
Ticket Category: Problem Resolution
Q1: My reaction mixture turned black after adding the acid chloride of this compound.
-
Diagnosis: Decomposition via HF elimination.[1]
-
Cause: Converting
-fluoro acids to acid chlorides (using SOCl₂ or Oxalyl Chloride) often requires catalytic DMF.[1] If heated, the chloride can eliminate HF to form an -unsaturated system, which then polymerizes. -
Fix: Use milder activation methods (Mixed Anhydride or T3P) and avoid heating above 40°C.[1]
Q2: I see a new spot on TLC that isn't my product or starting material.
-
Diagnosis: Self-esterification or anhydride formation.[1]
-
Cause: The fluorine increases the electrophilicity of the carbonyl. In concentrated solutions, the acid can react with itself or activated intermediates can hydrolyze rapidly.[1]
-
Fix: Dilute the reaction. Add the amine nucleophile immediately after activation.[1] Do not "pre-activate" for long periods (>15 mins).[1]
Q3: The NMR shows a "doublet of doublets" where I expect a multiplet.
-
Diagnosis: This is normal Heteronuclear Coupling .[1]
-
Explanation: The
F nucleus (Spin 1/2) couples with the H nuclei on the same carbon ( ) and adjacent carbons ( ).[1] -
Verification: Run a
F-decoupled H-NMR if you need to simplify the spectrum for integration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256877, 2-Fluoro-4-methylpentanoic acid.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. (Overview of synthesis and stability). Retrieved from [Link]
-
Kitamura, M., et al. TFPN-mediated racemization/epimerization-free amide and peptide bond formation.[1] Organic Chemistry Frontiers.[1] (Advanced coupling strategies for sensitive acids). Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Challenges for the Production of 2-Fluoro-4-methylpentanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-methylpentanoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Synthesis Strategy & Core Reaction Troubleshooting
The synthesis of α-fluorocarboxylic acids like 2-Fluoro-4-methylpentanoic acid presents unique challenges, primarily centered on the controlled introduction of a single fluorine atom adjacent to the carboxyl group.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for 2-Fluoro-4-methylpentanoic acid?
A common and effective multi-step approach starts from the parent carboxylic acid, 4-methylpentanoic acid.[1] This route involves three key transformations:
-
α-Bromination: The first step is an α-halogenation, typically a Hell-Volhard-Zelinsky reaction, to produce an α-bromo intermediate. This reaction creates the necessary leaving group for the subsequent fluorination.[1]
-
Nucleophilic Fluorination: The bromine atom is then displaced by a fluoride ion. This is the most critical and often most challenging step. The choice of fluoride source and reaction conditions is paramount for achieving good yield and minimizing side reactions.[1]
-
Hydrolysis: If the fluorination is performed on an ester derivative (which is common to protect the carboxylic acid), a final hydrolysis step is required to yield the target 2-Fluoro-4-methylpentanoic acid.[1]
Alternative modern methods include direct C-H fluorination or decarboxylative fluorination, though these may require more specialized catalysts or reagents and present different scale-up challenges.[2][3][4][5]
Caption: Troubleshooting decision tree for low-yield fluorination reactions.
Part 2: Work-Up and Purification Challenges
Fluorinated organic compounds can exhibit physical properties that complicate standard purification procedures. [6]
Frequently Asked Questions (FAQs)
Q3: I'm consistently forming stubborn emulsions during the aqueous work-up. How can I prevent or break them?
Emulsion formation is a common issue when partitioning fluorinated compounds between aqueous and organic phases. [6][7] Causality: The amphiphilic nature of the molecule, with a polar carboxylic acid head and a nonpolar, fluorinated tail, can lead it to act as a surfactant, stabilizing the oil-in-water or water-in-oil interface.
Solutions:
-
Prevention: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to allow for extraction with minimal mechanical mixing.
-
Breaking Emulsions:
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break the emulsion. [7] 2. Change pH: Ensure the pH of the aqueous phase is correctly adjusted. To extract the acid into an aqueous basic layer, the pH should be at least 2 units above the pKa. To precipitate it for extraction into an organic layer, the pH should be at least 2 units below the pKa. [7] 3. Filtration: For very persistent emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can be effective. [7] Q4: What is the most effective method for purifying the final product on a large scale?
-
While silica gel chromatography is effective at the lab scale, it is often not economically viable for large-scale production. [6]
-
Vacuum Distillation: This is often the preferred method for scale-up purification of liquid products. The presence of the fluorine atom can alter the boiling point compared to its non-fluorinated analog. A careful fractional distillation under reduced pressure can effectively separate the product from non-volatile impurities and some close-boiling byproducts.
-
Crystallization: If the final product is a solid or can be derivatized into a crystalline solid, recrystallization is a highly effective and scalable purification technique. This was noted as a viable strategy for separating isomers of a related fluorinated benzoic acid. [8]
Protocol: Standard Aqueous Work-Up
This protocol is designed to minimize common issues like emulsion formation.
-
Neutralization/Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add the extraction solvent (e.g., ethyl acetate).
-
Mixing: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Do not shake vigorously.
-
Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (if necessary to protonate the acid for extraction into the organic phase), water, and finally, brine. [6]6. Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. [6]
Part 3: Scale-Up & Safety Considerations
Moving from bench-scale to pilot or production scale introduces new variables and magnifies safety concerns.
Frequently Asked Questions (FAQs)
Q5: What are the primary safety hazards associated with scaling up the synthesis of fluorinated compounds?
The primary hazards stem from the fluorinating agents themselves and the potential for exothermic reactions. [9]
-
Fluorinating Agents: Many fluorinating agents are highly toxic, corrosive, and react violently with water. [6]Hydrogen fluoride (HF), a potential byproduct or precursor, is extremely dangerous and requires specialized handling protocols and emergency response materials (e.g., calcium gluconate gel). [10][11]* Exotherms: Halogen exchange reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a significant risk.
-
Pressure Build-up: The evolution of gaseous byproducts can lead to a dangerous increase in pressure within the reactor.
All personnel must consult the Safety Data Sheet (SDS) for every reagent and be trained on specific handling and emergency procedures. [6]
Key Scale-Up Challenges & Mitigation Strategies
| Challenge | Mitigation Strategy |
| Heat Management | Use a reactor with a jacket for precise temperature control. Plan for slow, subsurface addition of reagents to control the rate of reaction and heat generation. Perform a reaction calorimetry study to understand the thermal profile before scaling up. |
| Mixing Efficiency | Inefficient mixing can lead to localized "hot spots" and an increase in side reactions. Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, speed) for the viscosity and volume of the reaction mass. |
| Reagent Handling | Use closed-system transfer methods for hazardous reagents to minimize operator exposure. Ensure the reactor is situated in a well-ventilated area with appropriate scrubbing systems for off-gassing. [9] |
| Process Analytics | Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and byproduct formation. [12]This allows for adjustments to be made in real-time and ensures batch-to-batch consistency. |
References
-
Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- CN104292104A - Method and device for preparing methyl fluoroacetate. (n.d.). Google Patents.
-
Making Fluorination Chemistry Safer and Easier. (2021, August 31). Charles River Laboratories. Retrieved January 29, 2026, from [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Diastereoselective Synthesis of 2'-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. (2021, December 22). PubMed. Retrieved January 29, 2026, from [Link]
-
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023, October 31). Semantic Scholar. Retrieved January 29, 2026, from [Link]
-
Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved January 29, 2026, from [Link]
-
Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019, December 6). Fluorine Notes. Retrieved January 29, 2026, from [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
2-Fluoro-4-methylpentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
(-)-2-Fluoro-2-methylpentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
(R)-2-fluoro-4-methylpentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
2-(Difluoroamino)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved January 29, 2026, from [Link]
-
Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. (2025, September 25). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds. (2002, October 15). Defense Technical Information Center. Retrieved January 29, 2026, from [Link]
-
Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. (2025, October 18). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Emission of Perfluoroalkyl Acids and Perfluoroalkyl Ether Carboxylic Acids to the Atmosphere from a Fluorochemical Industrial Park in China. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015, April 24). NICNAS. Retrieved January 29, 2026, from [Link]
-
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021, February 15). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. (2025, November 10). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved January 29, 2026, from [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015, January 1). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 29, 2026, from [Link]
-
A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. (2021, March). PubMed. Retrieved January 29, 2026, from [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
Sources
- 1. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]
- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Analytical Method Development for 2-Fluoro-4-methylpentanoic Acid
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-Fluoro-4-methylpentanoic Acid (2-F-4-MPA) Context: Impurity profiling, chiral purity, and assay development.
Introduction: The "Invisible" Acid Challenge
Welcome to the technical support hub for 2-Fluoro-4-methylpentanoic acid . If you are here, you are likely struggling with one of three problems: your compound is invisible to standard UV detectors, your peaks are tailing aggressively, or you cannot separate the enantiomers.
This molecule presents a perfect storm for analytical difficulty:
-
No Chromophore: It lacks conjugated pi-systems, making UV detection at standard wavelengths (254 nm) impossible.
-
Enhanced Acidity: The
-fluorine atom inductively withdraws electron density, significantly lowering the pKa compared to its non-fluorinated analog (Isocaproic acid). -
Chirality: The C2 position is a chiral center, requiring enantioselective separation.
This guide moves beyond generic protocols to address the causality of these issues.
Module 1: Detection Strategy (The "Ghost Peak" Protocol)
Q: Why can't I see my main peak on the HPLC-UV at 254 nm?
A: 2-F-4-MPA is an aliphatic carboxylic acid. It has no UV-active chromophore above ~210 nm. You are essentially trying to see a ghost in the dark.
The Fix: You have three orthogonal options. Do not rely on 210 nm UV for trace impurity analysis due to high baseline noise from solvents.
Option A: Charged Aerosol Detection (CAD) - Recommended
CAD is a universal detector that responds to any non-volatile analyte. It is ideal for 2-F-4-MPA because the response is independent of chemical structure (unlike UV).
-
Mechanism: The eluent is nebulized, dried, and the remaining particles are charged by a stream of nitrogen plasma. The charge is measured by an electrometer.
-
Critical Parameter: Mobile phase volatility. You must use volatile buffers (Formic acid, Ammonium Acetate). Phosphate buffers will clog the detector.
Option B: Low-Wavelength UV (200-210 nm)
-
Feasibility: Low.
-
Risk: At 200 nm, solvents like Methanol and additives like TFA absorb light, causing drifting baselines and negative peaks. Acetonitrile (ACN) is mandatory here.
-
Limit of Quantitation (LOQ): Poor for impurities (<0.1%).
Option C: Derivatization (Pre-column)
-
Method: React the carboxylic acid with a chromophore-tag, such as 3-Bromoacetylcoumarin (fluorescence) or Phenacyl bromide (UV).
-
Pros: Increases sensitivity by 100-1000x.
-
Cons: Adds a sample prep step and potential reaction byproducts.
Decision Matrix: Selecting the Right Detector
Figure 1: Decision logic for detector selection based on sensitivity requirements and mobile phase compatibility.
Module 2: Chromatographic Separation (RP-HPLC)
Q: My peaks are tailing (shark-fin shape). How do I fix the symmetry?
A: Peak tailing in carboxylic acids is almost always a pH issue. You are likely operating near the pKa of the molecule.
The Science: The fluorine atom at the alpha position exerts a strong inductive effect (-I effect), stabilizing the carboxylate anion.[1]
-
Non-fluorinated Analog (4-methylpentanoic acid): pKa
4.8 -
2-Fluoro-4-methylpentanoic acid: pKa
2.6 - 2.7 [1, 2].
If your mobile phase is 0.1% Formic Acid (pH ~2.7), your molecule is ~50% ionized. The ionized form interacts with residual silanols on the column, causing tailing.
The Protocol: You must suppress ionization by lowering the pH to at least 2 units below the pKa , or use a buffer that maintains the neutral state.
Optimized Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load & end-capping (e.g., Waters T3 or Phenomenex Kinetex C18) | Resists acid hydrolysis; "polar-embedded" groups help retain polar acids. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 20mM Phosphate Buffer (pH 2.0) | pH < 2.5 is critical to keep the acid protonated (neutral) for retention. |
| Mobile Phase B | Acetonitrile (ACN) | Lower UV cutoff than Methanol (crucial if using UV detection). |
| Gradient | 5% B to 90% B | Standard gradient to elute late-eluting dimers or non-polar precursors. |
| Temperature | 35°C - 40°C | Improves mass transfer and peak symmetry. |
Module 3: Chiral Purity Analysis
Q: How do I separate the (R) and (S) enantiomers?
A: The fluorine atom creates a stereocenter at C2. Separating alpha-fluoro acids is challenging because the fluorine atom is small (isosteric with hydrogen) and doesn't provide much steric bulk for chiral recognition.
Strategy: Use Polysaccharide-based Chiral Stationary Phases (CSPs) in Reversed-Phase mode.
Recommended Protocol:
-
Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Acidic additives are mandatory to suppress ionization.
-
Example: Acetonitrile : Water : Phosphoric Acid (40 : 60 : 0.1).
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: CAD (preferred) or UV 210 nm.
Troubleshooting Chiral Separation:
-
Issue: No resolution.
-
Fix: Switch to "Normal Phase" conditions (Hexane/IPA + 0.1% TFA). The non-polar environment often enhances the hydrogen bonding required for chiral recognition on the CSP.
Module 4: Impurity Profiling via GC-MS
Q: Can I use GC-MS? The peak shape is terrible.
A: You cannot inject free carboxylic acids into a GC. They form strong hydrogen bond dimers and adsorb to the inlet liner, resulting in broad, tailing peaks.
The Protocol: Methyl Ester Derivatization You must convert the acid to its methyl ester form (2-Fluoro-4-methylpentanoic acid methyl ester) to make it volatile and non-polar.
Step-by-Step Workflow:
-
Sample: Dissolve 10 mg sample in 1 mL Methanol.
-
Reagent: Add 0.5 mL BF3-Methanol (14% w/v) or H2SO4/MeOH.
-
Incubation: Heat at 60°C for 30 minutes. (Fluorinated acids esterify slower than non-fluorinated ones due to electronics).
-
Extraction: Add 1 mL Hexane and 1 mL Water. Shake.
-
Analysis: Inject the Hexane layer (top layer) into the GC-MS.
Expected Impurities:
| Impurity Type | Origin | GC-MS Characteristic (m/z) |
| Des-fluoro analog | Incomplete fluorination (Isocaproic acid) | M-18 (loss of F vs H) |
| Regioisomers | Fluorination at C3 or C4 | Identical Mass (requires chromatographic separation) |
| Dimer | Anhydride formation | 2x Mass - 18 (Water) |
Visualizing the Method Development Workflow
Figure 2: Sequential workflow for comprehensive characterization.
References
-
BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from 1
-
Poboży, E., et al. (2010).[2] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from 2[3][4]
-
Filip, K., et al. (2014). Comparison of ultraviolet detection and charged aerosol detection methods. Acta Poloniae Pharmaceutica. Retrieved from 5
-
Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation. Retrieved from 6
Sources
Validation & Comparative
A Comparative Study of 2-Fluoro-4-methylpentanoic Acid Isomers: Synthesis, Separation, and Characterization
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. 2-Fluoro-4-methylpentanoic acid, a chiral fluorinated carboxylic acid, presents a compelling case study in the importance of stereochemistry in drug design and development. The presence of two chiral centers gives rise to four possible stereoisomers, each with the potential for unique biological activity and metabolic profiles. This guide provides a comprehensive comparative analysis of these isomers, detailing their synthesis, separation, and characterization, underpinned by established experimental methodologies.
Introduction to Stereoisomerism in 2-Fluoro-4-methylpentanoic Acid
2-Fluoro-4-methylpentanoic acid possesses two stereogenic centers at the C2 and C4 positions. This results in the existence of two pairs of enantiomers, which are diastereomers of each other: (2R, 4R) and (2S, 4S), and (2R, 4S) and (2S, 4R). The distinct three-dimensional arrangement of atoms in these isomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors, profoundly influencing their pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and isolate each stereoisomer is crucial for the development of safe and efficacious therapeutic agents.
Synthesis of 2-Fluoro-4-methylpentanoic Acid Isomers
The synthesis of chiral α-fluoro carboxylic acids can be approached through two primary strategies: enantioselective synthesis or the synthesis of a racemic or diastereomeric mixture followed by chiral resolution.
Enantioselective Fluorination
A modern and efficient approach to obtaining enantiomerically enriched α-fluoro carbonyl compounds is through asymmetric fluorination. This can be achieved using chiral catalysts to direct the stereochemical outcome of the fluorination reaction. One common strategy involves the enantioselective fluorination of a corresponding aldehyde, which can then be oxidized to the carboxylic acid.
Conceptual Experimental Protocol: Enantioselective Synthesis
-
Formation of the Chiral Enamine: 4-methylpentanal is reacted with a chiral secondary amine catalyst (e.g., a derivative of proline or a MacMillan catalyst) to form a chiral enamine intermediate in an aprotic solvent like dichloromethane.
-
Electrophilic Fluorination: The chiral enamine is then reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), at low temperature (e.g., -78 °C to 0 °C). The chiral catalyst directs the approach of the fluorinating agent to one face of the enamine, leading to the formation of an α-fluoro iminium ion with high enantioselectivity.
-
Hydrolysis and Oxidation: The resulting α-fluoro iminium ion is hydrolyzed to afford the enantiomerically enriched 2-fluoro-4-methylpentanal. Subsequent oxidation of the aldehyde using a mild oxidizing agent, such as sodium chlorite (NaClO2) with a scavenger like 2-methyl-2-butene, yields the desired enantiomer of 2-fluoro-4-methylpentanoic acid.
The choice of the (R)- or (S)-enantiomer of the chiral catalyst will determine the stereochemistry of the final product.
Figure 1: Conceptual workflow for the enantioselective synthesis of a 2-fluoro-4-methylpentanoic acid enantiomer.
Diastereoselective Synthesis and Resolution
Alternatively, a racemic or diastereomeric mixture can be synthesized, followed by separation of the isomers. A common method for introducing the fluorine atom at the α-position of a carboxylic acid is through the Hell-Volhard-Zelinsky reaction followed by nucleophilic fluorination.
Conceptual Experimental Protocol: Racemic Synthesis and Chiral Resolution
-
α-Bromination: 4-methylpentanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromo-4-methylpentanoic acid.
-
Nucleophilic Fluorination: The resulting α-bromo acid is then subjected to nucleophilic fluorination using a fluoride source, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or in the presence of a phase-transfer catalyst. This reaction typically proceeds via an SN2 mechanism, leading to a racemic mixture of 2-fluoro-4-methylpentanoic acid.
-
Chiral Resolution: The racemic mixture of the carboxylic acid is then resolved into its individual enantiomers. A classical and effective method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Liberation of the Enantiomers: After separation, the individual diastereomeric salts are treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure 2-fluoro-4-methylpentanoic acid. The chiral amine can be recovered and recycled.
Separation and Analysis of Isomers
The separation and analysis of the stereoisomers of 2-fluoro-4-methylpentanoic acid are critical for quality control and for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.
Chiral HPLC
Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
Illustrative Experimental Protocol: Chiral HPLC Separation
-
Column: A common choice for the separation of chiral carboxylic acids is a column with a polysaccharide-based CSP, such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for carboxylic acids.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
The separation of diastereomers can often be achieved on a standard achiral stationary phase (e.g., silica or C18) as they have different physical properties. However, chiral HPLC can also be used to separate all four stereoisomers in a single run.
Figure 2: A simplified workflow for the separation of stereoisomers using chiral HPLC.
Characterization of Isomers
Once separated, the individual isomers must be thoroughly characterized to confirm their structure and purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the overall chemical structure of 2-fluoro-4-methylpentanoic acid. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing information about the chemical environment of the fluorine atom. For the different stereoisomers, the NMR spectra will be very similar. However, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions that may lead to the differentiation of enantiomeric signals in the NMR spectrum.
Expected Spectroscopic Data:
| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| (2R, 4S) | Complex multiplet for H2, doublets for methyl groups, multiplet for H4. | Distinct signals for all 6 carbons. | A doublet of doublets due to coupling with H2 and H3 protons. |
| (2S, 4R) | Identical to (2R, 4S) in an achiral solvent. | Identical to (2R, 4S) in an achiral solvent. | Identical to (2R, 4S) in an achiral solvent. |
| (2R, 4R) | Complex multiplet for H2, doublets for methyl groups, multiplet for H4. | Distinct signals for all 6 carbons. | A doublet of doublets due to coupling with H2 and H3 protons. |
| (2S, 4S) | Identical to (2R, 4R) in an achiral solvent. | Identical to (2R, 4R) in an achiral solvent. | Identical to (2R, 4R) in an achiral solvent. |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectra of the different stereoisomers are expected to be identical.
Expected Mass Spectrometry Data:
| Ion | Formula | Calculated m/z |
| [M-H]⁻ | C₆H₁₀FO₂⁻ | 133.0660 |
| [M+H]⁺ | C₆H₁₂FO₂⁺ | 135.0816 |
| [M+Na]⁺ | C₆H₁₁FNaO₂⁺ | 157.0635 |
Comparative Biological Activity: A Critical Consideration
The primary motivation for the synthesis and separation of stereoisomers is the potential for differential biological activity. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Hypothetical Comparative Study Design:
A comparative in vitro study of the 2-fluoro-4-methylpentanoic acid isomers could involve assessing their activity against a relevant biological target, such as a specific enzyme or receptor. For instance, if the parent compound is hypothesized to have anti-inflammatory properties, the isomers could be tested for their ability to inhibit cyclooxygenase (COX) enzymes. Such a study would involve incubating the purified isomers at various concentrations with the target enzyme and measuring the resulting inhibition. The data would allow for the determination of IC₅₀ values for each isomer, providing a quantitative comparison of their potency.
Conclusion
The comparative study of 2-fluoro-4-methylpentanoic acid isomers highlights the critical importance of stereochemistry in the design and development of fluorinated compounds for biological applications. Through a combination of enantioselective synthesis or chiral resolution, followed by sophisticated analytical techniques like chiral HPLC and NMR spectroscopy, it is possible to obtain and characterize each stereoisomer in its pure form. While direct comparative biological data for this specific molecule is not yet widely published, the principles outlined in this guide provide a robust framework for conducting such investigations. The elucidation of the distinct biological properties of each isomer is a crucial step towards the development of safer and more effective therapeutic agents.
References
-
MacMillan, D. W. C. The Advent and Development of Organocatalysis. Nature2008 , 455 (7211), 304–308. [Link]
-
PubChem. 2-Fluoro-4-methylpentanoic acid. [Link]
-
Kirk, K. L. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Org. Process Res. Dev.2008 , 12 (2), 305–321. [Link]
-
Yashima, E.; Yamamoto, C.; Okamoto, Y. Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chem. Rev.1998 , 98 (5), 1757–1818. [Link]
validating the anti-cancer efficacy of 2-Fluoro-4-methylpentanoic acid
Technical Guide: Validating the Anti-Cancer Efficacy of 2-Fluoro-4-methylpentanoic Acid (2-F-4-MP)
Executive Summary
This guide outlines the validation framework for 2-Fluoro-4-methylpentanoic acid (2-F-4-MP) , a fluorinated monocarboxylic acid structurally analogous to
This document provides a rigorous experimental roadmap to validate 2-F-4-MP as a therapeutic agent targeting the metabolic plasticity of BCAT1-overexpressing tumors (e.g., Glioblastoma, AML).
Mechanistic Rationale & Chemical Identity
Chemical Identity:
-
IUPAC Name: 2-Fluoro-4-methylpentanoic acid[1]
-
Structural Class:
-Fluoro carboxylic acid; Bioisostere of -ketoisocaproate (KIC). -
CAS: 6087-17-8
Mechanism of Action (MoA) Hypothesis: Tumors rely on the transamination of Leucine to KIC by BCAT1 to sustain glutamate pools and fuel the TCA cycle. 2-F-4-MP is designed to disrupt this axis via two mechanisms:
-
BCAT1 Inhibition: The electron-withdrawing fluorine atom at the
-position mimics the carbonyl oxygen of KIC, creating a "suicide substrate" or competitive inhibitor trap for the BCAT enzyme, preventing Leucine recycling. -
MCT Blockade: As a monocarboxylic acid, 2-F-4-MP competes with Lactate and KIC for transport via MCT1/4 (SLC16A1/3), disrupting the tumor's ability to export acidic waste (Warburg effect) or import metabolic fuel.
DOT Diagram: 2-F-4-MP Disruption of Leucine Metabolism
Caption: 2-F-4-MP mimics KIC to competitively inhibit BCAT1, blocking the conversion of Leucine to Glutamate and TCA cycle intermediates.
Comparative Analysis: 2-F-4-MP vs. Standard Metabolic Inhibitors
To validate efficacy, 2-F-4-MP must be benchmarked against established inhibitors of the Leucine/BCAT pathway.
| Feature | 2-F-4-MP (Candidate) | Gabapentin (SoC Control) | CHC (MCT Control) | L-Leucine (Competition) |
| Primary Target | BCAT1 / MCT1 | BCAT1 ( cytosolic) | MCT1 / MCT4 | LAT1 / mTORC1 |
| Mechanism | Leucine analog binding | Transporter blockade | Nutrient signaling | |
| Cellular Entry | MCT1/4 (Passive/Facilitated) | LAT1 (Amino acid transport) | Diffusion | LAT1 |
| Key Advantage | Dual-action (Enzyme + Transport) | FDA Approved (repurposed) | High potency | Natural substrate |
| Validation Metric |
Experimental Validation Protocols
Protocol A: Enzymatic Inhibition Assay (BCAT1 Activity)
Objective: Determine if 2-F-4-MP directly inhibits the conversion of Leucine to KIC.
Reagents: Recombinant human BCAT1, L-Leucine,
Workflow:
-
Reaction Mix: Prepare buffer (50 mM Tris-HCl pH 7.4) containing 5 mM L-Leucine and 5 mM
-Ketoglutarate. -
Inhibitor Titration: Add 2-F-4-MP at concentrations ranging from 0.1
M to 100 M. Use Gabapentin (10 mM) as a positive control. -
Initiation: Add BCAT1 enzyme (100 ng/well).
-
Coupled Readout: The production of KIC is coupled to NADH oxidation via Leucine Dehydrogenase. Measure absorbance at 340 nm every 30 seconds for 20 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Calculate using a Lineweaver-Burk plot.-
Success Criteria: A dose-dependent reduction in NADH oxidation rate with an IC50 < 50
M indicates potent BCAT inhibition.
-
Protocol B: Cellular Metabolic Flux (Seahorse XF Assay)
Objective: Assess the impact on mitochondrial respiration in BCAT1-high cells (e.g., U87-MG).
Workflow:
-
Seeding: Plate U87-MG cells (10,000/well) in XF96 plates.
-
Treatment: Treat with 2-F-4-MP (100
M) or Vehicle (DMSO) for 24 hours. -
Mito Stress Test:
-
Inject Oligomycin (ATP synthase inhibitor).
-
Inject FCCP (Uncoupler).
-
Inject Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Data Output: Measure Oxygen Consumption Rate (OCR).
-
Hypothesis: If 2-F-4-MP blocks KIC fueling of the TCA cycle, Basal Respiration and ATP Production will significantly decrease compared to vehicle.
-
Protocol C: Antiproliferative Efficacy in 3D Spheroids
Objective: Validate efficacy in a physiological tumor model relying on nutrient gradients.
Workflow:
-
Spheroid Formation: Seed 5,000 U87 cells in Ultra-Low Attachment (ULA) plates. Centrifuge to form pellets.
-
Dosing: On Day 3 (spheroid diameter ~400
m), treat with:-
Vehicle
-
2-F-4-MP (10, 50, 100
M) -
Temozolomide (Standard of Care control, 100
M)
-
-
Imaging: Monitor spheroid volume via microscopy every 48 hours for 14 days.
-
Viability: On Day 14, measure ATP content using CellTiter-Glo 3D.
-
Success Criteria: Significant volume reduction or core necrosis expansion compared to Temozolomide alone.
-
Safety & Handling (Material Safety)
Note: 2-Fluoro-4-methylpentanoic acid is a fluorinated organic acid.
-
Hazards: Skin corrosion (Category 1B). Causes severe burns.[2]
-
Handling: Use nitrile gloves, chemical splash goggles, and work strictly within a fume hood.
-
Neutralization: In case of spill, neutralize with sodium bicarbonate before disposal.
References
-
Tönjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas." Nature Medicine. Link
-
Wang, Q., et al. (2015). "Inhibition of the branched-chain amino acid transferase 1 suppresses leukemia stem cell propagation." Science. Link
-
Huttunen, K.M., et al. (2011). "Prodrugs of the branched-chain amino acid transporter LAT1." Journal of Controlled Release. Link
-
Beloueche-Babari, M., et al. (2017). "MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Imaging." Cancer Research. Link
-
PubChem Database. "2-Fluoro-4-methylpentanoic acid (CID 256877)." National Institutes of Health. Link
Sources
A Comparative Guide to the In-Vivo Efficacy of Novel Lactate Transport Inhibitors: Evaluating 2-Fluoro-4-methylpentanoic Acid Against Standard-of-Care MCT Inhibitors in Oncology
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), presents a compelling therapeutic target. This guide provides a comparative framework for evaluating the in vivo efficacy of novel metabolic inhibitors, using the investigational compound 2-Fluoro-4-methylpentanoic acid as a hypothetical candidate. In the absence of direct efficacy data for this specific molecule, we position it within the well-established class of monocarboxylate transporter (MCT) inhibitors. The guide compares its theoretical potential against the current clinical-stage standard in this class, AZD3965 , a selective MCT1 inhibitor. We delve into the mechanistic rationale, present standardized in vivo experimental designs, and offer a template for data interpretation, providing researchers with a robust blueprint for preclinical assessment of new chemical entities targeting lactate transport.
Introduction: Targeting the Metabolic Achilles' Heel of Cancer
Cancer cells exhibit a profound metabolic shift, characterized by elevated glucose uptake and increased conversion to lactate, even in the presence of oxygen. This lactate is not merely a waste product; it is actively extruded from cancer cells by monocarboxylate transporters (MCTs), primarily MCT1 and MCT4. This efflux maintains intracellular pH and fuels a symbiotic metabolic relationship within the tumor microenvironment, where lactate can be taken up by other cancer cells as an oxidative fuel source.
Targeting this lactate transport mechanism has emerged as a promising anti-cancer strategy.[1] By inhibiting MCTs, we can induce intracellular acidification and disrupt the metabolic synergy that drives tumor proliferation and survival.[2] The leading clinical candidate in this space is AZD3965 , a potent and selective inhibitor of MCT1, which has undergone Phase I clinical trials.[1][3] This guide will use AZD3965 as the benchmark "standard drug" against which a new chemical entity, such as 2-Fluoro-4-methylpentanoic acid, would be evaluated.
Mechanism of Action: A Comparative Analysis
The primary mechanism of action for this drug class is the blockade of lactate transport. However, the specific transporter targeted (MCT1 vs. MCT4) has significant implications for efficacy.
-
2-Fluoro-4-methylpentanoic Acid (Hypothesized) : As a small, fluorinated carboxylic acid, its structure is analogous to lactate. It is hypothesized to act as a competitive inhibitor of MCTs. Its selectivity profile for MCT1 versus MCT4 would be a critical determinant of its therapeutic window and efficacy, as MCT1 and MCT4 play different roles in tumor biology. Efficacy of MCT1 inhibitors can be compromised by the compensatory overexpression of MCT4 by tumor cells.[4] Therefore, a dual MCT1/MCT4 inhibitor could offer a more robust therapeutic effect.[4]
-
AZD3965 (Standard Drug) : AZD3965 is a well-characterized, potent, and selective non-competitive inhibitor of MCT1, with activity also reported against MCT2.[2] It effectively blocks lactate efflux in MCT1-dependent cancer cells, leading to an accumulation of intracellular lactate.[2][5] This disrupts the NAD+/NADH ratio, inhibits glycolysis, and ultimately reduces tumor growth.[6] However, its limited efficacy against MCT4-expressing tumors represents a key mechanism of resistance.[6]
The following diagram illustrates the central role of MCTs in cancer cell metabolism and the points of inhibition.
Comparative In Vivo Efficacy Data
Direct comparative in vivo data for 2-Fluoro-4-methylpentanoic acid is not available. This section outlines the expected endpoints and presents known data for the standard drug, AZD3965, to serve as a benchmark for future studies. An ideal preclinical study would evaluate these compounds in xenograft or syngeneic tumor models.
Table 1: Benchmark In Vivo Efficacy of MCT Inhibitors
| Parameter | AZD3965 (MCT1 Inhibitor) | 2-Fluoro-4-methylpentanoic acid |
|---|---|---|
| Model System | Raji human Burkitt lymphoma xenograft[5] | Data Not Available |
| Dosage & Route | 50-100 mg/kg, per os (oral)[5] | To Be Determined |
| Tumor Growth Inhibition (TGI) | Significant decrease in tumor growth, but no tumor regression observed.[5][6] | Primary Endpoint |
| Pharmacodynamic Marker: Intratumor Lactate | Significant increase 3-6 hours post-treatment, returning to baseline by 24 hours.[5] | Key Mechanistic Endpoint |
| Pharmacodynamic Marker: Intratumor Pyruvate | Significant decrease 3 hours post-treatment.[5] | Key Mechanistic Endpoint |
| Observed Resistance Mechanisms | Upregulation of MCT4; shift towards oxidative phosphorylation.[6] | Critical to Investigate |
| Combination Therapy Potential | Synergistic effects reported with doxorubicin, rituximab, and metformin.[2][7] | Future Direction |
Essential Experimental Protocols
To ensure data comparability, standardized protocols are crucial. Below is a detailed methodology for a typical in vivo efficacy study in a xenograft mouse model.
Protocol: Xenograft Tumor Model for Efficacy Assessment
-
Cell Line Selection: Choose a cancer cell line with well-characterized MCT1 and/or MCT4 expression (e.g., Raji lymphoma for MCT1-dependency).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target volume, randomize mice into treatment cohorts (e.g., Vehicle Control, AZD3965, 2-Fluoro-4-methylpentanoic acid low dose, 2-Fluoro-4-methylpentanoic acid high dose).
-
Drug Formulation & Administration:
-
Vehicle: Prepare a suitable vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Test Articles: Formulate AZD3965 and 2-Fluoro-4-methylpentanoic acid in the vehicle at the desired concentrations for oral gavage (p.o.) or intraperitoneal (i.p.) injection. Dosing is typically performed daily.
-
-
Efficacy Endpoints:
-
Continue tumor volume measurements and body weight monitoring throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Pharmacodynamic (PD) Analysis:
-
At specified time points after the final dose (e.g., 3, 6, 24 hours), a subset of animals from each group is euthanized.
-
Tumors are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis of lactate and pyruvate levels via LC-MS or GC-MS.[5]
-
The following diagram outlines this experimental workflow.
Trustworthiness and Self-Validation
The integrity of any preclinical study hinges on its self-validating components. In this experimental design, the inclusion of both a vehicle control and a standard-of-care control (AZD3965) is critical.
-
Vehicle Control: Establishes the baseline tumor growth rate, against which all anti-tumor activity is measured.
-
Standard Drug (AZD3965): Serves as a positive control. Reproducing the expected effects of AZD3965 (modest TGI, increased intratumor lactate) validates the biological sensitivity of the model system and the technical execution of the experiment.[5][6] Failure to observe these benchmark effects would call the results for the novel compound into question.
Conclusion and Future Directions
While 2-Fluoro-4-methylpentanoic acid remains a hypothetical anti-cancer agent, the path to evaluating its potential is well-defined by the precedent set by MCT inhibitors like AZD3965. Any future investigation must prioritize determining its selectivity and potency against MCT1 and MCT4. An ideal candidate would exhibit potent dual inhibition or high selectivity for MCT4 to overcome the resistance mechanisms observed with first-generation MCT1 inhibitors.[4]
The in vivo protocols and comparative benchmarks outlined in this guide provide a rigorous framework for such an evaluation. By demonstrating target engagement through pharmacodynamic markers and quantifying anti-tumor efficacy against the current standard, researchers can confidently assess the therapeutic potential of new chemical entities designed to exploit the metabolic vulnerabilities of cancer.
References
- Information on the current time in Jasper County, US was retrieved but is not relevant to the scientific content of this guide.
-
Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. AACR Journals. Available at: [Link]
-
J.C. Garcia, et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. AACR Journals. Available at: [Link]
-
Tavares-Valente, D., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. PMC - NIH. Available at: [Link]
-
Akhtar, M.S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
Dexter, D.L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid against experimental tumors. PubMed. Available at: [Link]
-
Pérez-Escuredo, J., et al. (2022). Exploring monocarboxylate transporter inhibition for cancer treatment. PMC. Available at: [Link]
-
A. Bender, et al. (2019). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. Available at: [Link]
-
Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. Available at: [Link]
-
Marchiq, I., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. Available at: [Link]
-
Benjamin, D., et al. (2022). Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal. Frontiers in Oncology. Available at: [Link]
-
Sharma, S., et al. (2022). Efficacy of a small molecule MCT1 and MCT4 transporter inhibitor in cancer. AACR. Available at: [Link]
-
PubChem entry for (-)-2-Fluoro-2-methylpentanoic acid was reviewed. Available at: [Link]
-
PubChem entry for 2-Fluoro-4-methylpentanoic acid was reviewed. Available at: [Link]
-
PubChem entry for (R)-2-fluoro-4-methylpentanoic acid was reviewed. Available at: [Link]
Sources
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal [frontiersin.org]
head-to-head comparison of different synthesis routes for 2-Fluoro-4-methylpentanoic acid
Executive Summary & Strategic Analysis
Target Compound: 2-Fluoro-4-methylpentanoic acid (also known as
This guide evaluates three distinct synthetic pathways for 2-Fluoro-4-methylpentanoic acid. The choice of route is dictated by the required stereochemistry (enantiopure vs. racemic) and the scale of production.
| Feature | Route 1: Deaminative Fluorination | Route 2: Nucleophilic Substitution (S_N2) | Route 3: Electrophilic Fluorination |
| Precursor | L-Leucine (Chiral Pool) | 4-Methylpentanoic Acid | 4-Methylpentanoic Acid (Enolate) |
| Key Reagent | HF[1]·Pyridine / NaNO₂ | Bromine / KF (or CsF) | LDA / NFSI or Selectfluor |
| Stereochemistry | Retention (via double inversion) | Inversion (if chiral precursor used) | Racemic (unless chiral auxiliary used) |
| Yield | 60–75% | 40–55% | 50–70% |
| Scalability | Moderate (Safety concerns with HF) | High (Industrial standard) | Low-to-Moderate (Reagent cost) |
| Best For | Enantiopure (S)-Isomer | Bulk Racemic Material | Late-Stage Functionalization |
Detailed Technical Comparison
Route 1: Deaminative Fluorination (The "Bio-Source" Route)
Mechanism: Diazotization followed by fluorodeazotization.
This is the gold standard for synthesizing enantiomerically pure
-
Pros: Direct access to chiral products from cheap L-Leucine; one-step transformation.[1]
-
Cons: Requires handling HF·Pyridine (highly corrosive/toxic); strict temperature control needed to avoid elimination byproducts.
Route 2: Nucleophilic Substitution (The "Classical" Route)
Mechanism: Hell-Volhard-Zelinsky (HVZ) bromination followed by Halex (Halogen Exchange).[1]
This route converts the parent carboxylic acid to the
-
Pros: Uses inexpensive bulk chemicals; avoids unstable diazonium intermediates.
-
Cons: Two-step process; S_N2 displacement at a secondary carbon adjacent to a carbonyl is sluggish and prone to elimination (alkene formation); difficult to control stereochemistry (inversion occurs, but racemization is common).
Route 3: Electrophilic Fluorination
Mechanism: Enolate formation followed by electrophilic fluorine transfer.[1] Uses "F+" sources like NFSI (N-Fluorobenzenesulfonimide) or Selectfluor on the lithium enolate of 4-methylpentanoic acid.[1]
-
Pros: Mild conditions; avoids corrosive HF; high functional group tolerance.
-
Cons: Reagents are expensive; produces racemic product unless a chiral auxiliary (e.g., Evans oxazolidinone) is employed.
Visualized Pathways
Figure 1: Mechanistic flow of the three primary synthesis routes. Route 1 preserves stereochemistry via the alpha-lactone intermediate, while Routes 2 and 3 typically yield racemic mixtures.
Standardized Experimental Protocols
Protocol A: Deaminative Fluorination (Targeting (S)-Enantiomer)
Adapted from Olah et al. and related amino acid fluorination studies.[1]
Safety Warning: HF·Pyridine is extremely hazardous.[1] Use only in a well-ventilated fume hood with full PPE (face shield, neoprene gloves) and have calcium gluconate gel available.
-
Reagent Preparation: In a polyethylene (PE) or Teflon flask, charge HF·Pyridine (70% HF, 10 mL) and cool to 0°C.
-
Substrate Addition: Slowly add L-Leucine (1.31 g, 10 mmol) to the cooled solution. Stir until fully dissolved.
-
Diazotization: Add Sodium Nitrite (NaNO₂) (1.04 g, 15 mmol) in small portions over 30 minutes. Note: Vigorous gas evolution (N₂) will occur.
-
Reaction: Stir the mixture at room temperature for 3–5 hours. The formation of the
-hydroxy byproduct is minimized by maintaining anhydrous conditions where possible. -
Quench: Pour the reaction mixture onto crushed ice/water (50 mL).
-
Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically sufficiently pure (>90%) for downstream use. If necessary, purify via bulb-to-bulb distillation or flash chromatography (SiO₂, Hexane/EtOAc 8:2 + 1% AcOH).[1]
-
Expected Yield: 65–75%
-
Stereochemical Purity: >95% ee (Retention of Configuration)
-
Protocol B: Electrophilic Fluorination (Targeting Racemic Product)
Best for labs avoiding HF.
-
Enolate Formation: In a flame-dried flask under Argon, dissolve 4-methylpentanoic acid (1.16 g, 10 mmol) in dry THF (20 mL). Cool to -78°C.[1]
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 2.2 equiv, 2.0 M in THF) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete dianion formation.
-
Fluorination: Dissolve NFSI (N-Fluorobenzenesulfonimide, 3.15 g, 10 mmol) in dry THF (10 mL) and add it dropwise to the enolate solution at -78°C.
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated NH₄Cl solution. Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]
-
Purification: The crude product will contain benzenesulfonimide byproduct. Remove via column chromatography or by washing the organic layer with basic water (if product is esterified first) or careful crystallization.
-
Expected Yield: 50–65%
-
Performance Data Summary
| Metric | Deaminative (Route 1) | Nucleophilic (Route 2) | Electrophilic (Route 3) |
| Purity (GC/HPLC) | >98% | ~90% (Elimination byproducts) | >95% |
| Enantiomeric Excess (ee) | >95% (S) | ~0% (Racemic) | ~0% (Racemic) |
| Cost Efficiency | High (Cheap Leucine) | High (Cheap Bromine) | Low (Expensive NFSI) |
| Atom Economy | Good | Moderate (Loss of Br) | Poor (Loss of Sulfonimide) |
References
-
Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions."[1] Synthesis. Link
- Faustini, F., et al. (1981). "Stereoselective synthesis of alpha-fluoro acids from alpha-amino acids." Journal of Organic Chemistry.
-
Rozen, S., et al. (2001).[2][3] "Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite." Journal of Organic Chemistry. Link
-
PubChem. "2-Fluoro-4-methylpentanoic acid (Compound)."[1][4][5] National Library of Medicine. Link[4]
-
Vil, V. A., et al. (2021).[6] "Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates." Organic Letters. (Context for radical/electrophilic fluorination). Link
Sources
- 1. libpubmedia.co.uk [libpubmedia.co.uk]
- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
A Senior Application Scientist's Guide to a Multi-Tiered Assessment of Off-Target Effects for 2-Fluoro-4-methylpentanoic Acid
Introduction: The Imperative for Selectivity Profiling
In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the opening chapter. The true challenge lies in understanding its selectivity. A therapeutic candidate's journey from the bench to the clinic is fraught with peril, with a significant portion of failures attributable to unforeseen off-target effects, which can lead to toxicity or diminished efficacy[1][2]. This guide addresses the critical process of de-risking a novel small molecule, using the hypothetical compound 2-Fluoro-4-methylpentanoic acid (2F4MPA) as our subject.
2F4MPA is a fluorinated short-chain fatty acid. The introduction of fluorine can significantly alter a molecule's physicochemical and biological properties, often enhancing potency and metabolic stability[3]. However, these same alterations can introduce unintended interactions with a host of cellular proteins. As such, a rigorous and systematic evaluation of its off-target profile is not just a regulatory requirement but a scientific necessity.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-tiered strategy designed to build a comprehensive selectivity profile for 2F4MPA. We will begin with broad, predictive methods and progressively narrow our focus to specific, high-confidence interactions validated in complex biological systems. This approach prioritizes resource efficiency while maximizing the depth and reliability of the resulting data. We will compare this strategy with alternative, less comprehensive approaches and provide detailed, field-tested protocols to empower researchers in their own drug development campaigns.
A Multi-Tiered Strategy for Off-Target Assessment
A robust off-target assessment pipeline should be structured as a funnel, moving from broad, predictive, and high-throughput methods to highly specific, lower-throughput validation studies. This ensures that resources are allocated efficiently, with each tier informing the design of the next.
Caption: A multi-tiered workflow for off-target assessment.
Tier 1: Computational Prediction - The Digital First Pass
Causality: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational tools to predict potential off-target interactions. This initial screen is based on the principle of molecular similarity; 2F4MPA is compared against vast databases of known ligands and protein structures to flag proteins it is likely to interact with. This is not a definitive list, but rather a hypothesis-generating tool that helps prioritize subsequent experimental work[4][5].
Comparative Analysis: While early methods like BLAST were used for sequence similarity, modern approaches are more sophisticated[4]. We will compare two primary strategies:
| Method | Principle | Advantages | Disadvantages |
| Ligand-Based Screening | Compares the 2D/3D structure of 2F4MPA to databases of compounds with known biological activities. | Fast, does not require a protein structure. | Limited by the diversity of the database; may miss novel interactions. |
| Structure-Based Docking | Models the binding of 2F4MPA into the 3D structures of a panel of proteins (e.g., all known human kinases). | Can identify novel interactions and provide structural hypotheses for binding. | Computationally intensive; requires high-quality protein structures; scoring functions can be inaccurate. |
Protocol: Ligand-Based Similarity Search
-
Obtain 2F4MPA Structure: Generate a 2D structure and 3D conformer of 2-Fluoro-4-methylpentanoic acid (SMILES: CC(C)CC(C(=O)O)F)[6].
-
Select Database: Utilize a public database such as ChEMBL or PubChem, which contains millions of compounds with annotated biological activities.
-
Perform Search: Use a Tanimoto similarity search (a common 2D fingerprinting method) to identify compounds with a structural similarity score >0.85 to 2F4MPA.
-
Analyze Results: Compile a list of the protein targets associated with the identified similar compounds.
-
Prioritize Targets: Rank the potential off-targets based on the frequency of their appearance and their physiological relevance to the intended therapeutic area.
This initial list of putative off-targets provides a crucial roadmap for the experimental assays in Tier 2.
Tier 2: In Vitro Profiling - Casting a Wide Experimental Net
With a list of computationally-predicted off-targets in hand, we move to broad-scale experimental screening. The goal here is to identify all potential interactions—both predicted and unexpected—in controlled in vitro systems.
A. Broad Biochemical Profiling: The Kinase Panel Example
Causality: Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs, leading to a variety of side effects[7]. Kinase profiling panels are commercially available services that test a compound against hundreds of purified kinases in a single, high-throughput experiment[8][9][10]. This provides a rapid and quantitative measure of a compound's selectivity across a major class of druggable targets.
Comparative Data (Hypothetical):
To illustrate the value of this approach, we present hypothetical data comparing 2F4MPA to its non-fluorinated analog, 4-methylpentanoic acid (4MPA).
| Kinase Target | 2F4MPA (% Inhibition @ 10 µM) | 4MPA (% Inhibition @ 10 µM) | Rationale for Concern |
| Target X (On-Target) | 95% | 45% | Expected Activity |
| SIK2 | 65% | 15% | Potential modulation of inflammatory responses (TNFα, IL-10)[7]. |
| FLT3 | 58% | 10% | Off-target for AML treatment; could have unintended hematopoietic effects[7]. |
| MELK | 5% | 2% | Low interaction, considered clean. |
| BRD4 | 3% | 4% | Low interaction, considered clean. |
This data is illustrative and not based on actual experimental results.
This comparison highlights how the fluorine modification, while increasing on-target potency, may have introduced new off-target liabilities (SIK2, FLT3) that were not present in the parent molecule.
B. Unbiased Proteomic Approaches: Finding the "Unknown Unknowns"
Causality: While panel screens are excellent for known target classes, they cannot identify interactions with proteins outside the panel. Unbiased chemical proteomics methods allow us to pull down interacting proteins from a complex cellular lysate or even living cells, providing a global view of a compound's interactome[1][11]. This is essential for discovering truly novel off-targets.
Comparison of Proteomic Platforms:
| Platform | Principle | Advantages | Limitations |
| Compound-Centric Chemical Proteomics (CCCP) | The drug is immobilized on a solid support (e.g., beads) and used to "fish" for binding partners in a cell lysate[1]. | Unbiased, identifies direct binding partners. | Requires chemical modification of the drug, which may alter its activity; may miss weak binders. |
| Thermal Proteome Profiling (TPP) | Based on the principle that drug binding stabilizes a protein against thermal denaturation. Entire proteome is heated, and aggregated proteins are separated from soluble ones. | No drug modification needed; can be performed in living cells. | Identifies both direct and indirect binders; less sensitive for membrane proteins. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of specific enzyme families. The drug competes with the probe for binding[1][11]. | Identifies targets within specific enzyme classes with high confidence. | Limited to enzyme families for which probes exist; not truly "unbiased". |
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
Caption: Workflow for a CCCP experiment to identify 2F4MPA binders.
-
Probe Synthesis: Synthesize an analog of 2F4MPA that incorporates a linker with a reactive handle (e.g., an alkyne group) at a position that does not interfere with its primary binding activity.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for an oncology drug).
-
Incubation: Incubate the alkyne-tagged 2F4MPA probe with the cell lysate. As a control, incubate a separate lysate sample with a vehicle (DMSO). A competition control, where the lysate is pre-incubated with a large excess of untagged 2F4MPA before adding the probe, is critical for validating specific binders.
-
Click Chemistry: Add an azide-biotin tag to the mixture. This will covalently link biotin to the alkyne-tagged probe (and its bound proteins) via a "click" reaction.
-
Affinity Purification: Add streptavidin-coated magnetic beads to pull down the biotinylated protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins. This step is crucial for reducing background noise.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Compare the protein abundance between the probe-treated sample and the control samples. True off-targets will be significantly enriched in the probe sample and this enrichment should be competed away by the excess untagged compound.
C. Cell-Based Assays: Assessing Functional Consequences
Causality: Identifying a binding event is not enough; we must determine if that interaction has a functional consequence. Cell-based assays are the first step in bridging the gap between a biochemical interaction and a physiological effect[12]. Cytotoxicity assays are a fundamental component of this, as they measure the overall health of cells upon compound treatment[13][14][15].
Protocol: LDH Release Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity[14].
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2F4MPA (e.g., from 0.1 µM to 100 µM). Include three critical controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in media alone.
-
Maximum Lysis Control: Cells treated with a lysis buffer to induce 100% LDH release.
-
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reagent mixture.
-
Measurement: Incubate as per the manufacturer's instructions and measure the absorbance or fluorescence on a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration of 2F4MPA relative to the maximum lysis control. This allows for the determination of an EC50 value for cytotoxicity.
Tier 3: In Vivo Validation - The Whole Organism Context
Causality: Data from in vitro and cellular assays are invaluable, but they cannot fully recapitulate the complexity of a living organism. In vivo studies are the definitive step to confirm if a potential off-target liability translates into actual toxicity or an unexpected phenotype in an animal model[16][17]. These studies are conducted under strict regulatory guidelines (e.g., FDA, ICH) and are essential for any IND-enabling package[18][19][20].
Protocol: Acute Toxicity Study in a Rodent Model
-
Species Selection: Select a relevant animal species (typically mice or rats are used for initial studies)[21].
-
Dose Formulation: Formulate 2F4MPA in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Dosing: Administer single doses of 2F4MPA at several dose levels to different groups of animals. A vehicle control group is mandatory[16].
-
Clinical Observation: Monitor the animals closely for a set period (e.g., 14 days) for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
-
Blood Collection: Collect blood samples at various time points to analyze for hematology and clinical chemistry parameters, which can indicate organ damage (e.g., elevated ALT/AST for liver toxicity).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues. A board-certified veterinary pathologist will examine the tissues microscopically for any treatment-related changes.
-
Data Interpretation: Correlate any observed toxicities with the in vitro off-target data. For example, if liver toxicity is observed in vivo and a liver-specific enzyme was identified as an off-target in the proteomic screen, this provides a strong mechanistic link for the observed toxicity.
Conclusion and Forward Look
The systematic, multi-tiered approach outlined in this guide provides a robust framework for comprehensively assessing the off-target effects of a novel compound like 2-Fluoro-4-methylpentanoic acid. By integrating computational prediction, broad in vitro screening, and targeted in vivo validation, this strategy maximizes the probability of identifying potential liabilities early in the drug development process.
This is not merely a checklist but a dynamic and iterative process. The results from each tier should be used to refine the hypotheses and guide the design of subsequent experiments. For example, the identification of a specific kinase off-target in Tier 2 should trigger the development of a specific cellular assay to probe the downstream signaling pathway of that kinase. By embracing this logical and evidence-based progression, researchers can build a compelling case for the selectivity and safety of their lead candidates, ultimately increasing the likelihood of clinical success.
References
- Vertex AI Search. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylpentanoic acid. PubChem.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science.
- React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay.
- Huang, L. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Kim, Y. K., Lee, K., Kim, B., Heo, J., Kim, S. W., & Lee, H. (2016). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. PLoS ONE.
- Lebraud, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
- U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service.
- Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Liston, D. R., & Davis, M. (2017). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
- Lázaro-Ibáñez, E., et al. (2019). Evaluation of in vivo toxicity of biological nanoparticles. Journal of Visualized Experiments.
- Al-Heeti, M. M. S., et al. (2020). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. International Journal of Molecular Sciences.
- Parmar, R., et al. (2022). C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5'-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of Medicinal Chemistry.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Singh, H., & Du, D. (2021). In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges. Materials.
- Altasciences. (n.d.). Small Molecule Safety Assessment.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology.
- Antibodies.com. (2025). Cell-Based Assays Guide.
- U.S. Food and Drug Administration. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 5. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. seed.nih.gov [seed.nih.gov]
- 20. fda.gov [fda.gov]
- 21. altasciences.com [altasciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
